molecular formula C6H4N2O2S B1292710 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid CAS No. 1007386-72-2

4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid

Cat. No.: B1292710
CAS No.: 1007386-72-2
M. Wt: 168.18 g/mol
InChI Key: LUMJVOCXIGRWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H4N2O2S and its molecular weight is 168.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)3-1-4-5(8-3)7-2-11-4/h1-2,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMJVOCXIGRWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647432
Record name 4H-Pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007386-72-2
Record name 4H-Pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters including solubility, melting point, and pKa. Furthermore, it presents a comparative analysis with related thiazole and pyrrole-fused heterocyclic structures to offer a predictive context for its behavior. This guide also includes workflow diagrams, rendered using Graphviz, to illustrate the logical progression of property determination.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets. The pyrrolo[2,3-d]thiazole scaffold, in particular, represents a class of compounds with potential applications in various therapeutic areas, including as kinase inhibitors and antimicrobial agents.[1][2] this compound, a derivative of this core structure, possesses functional groups—a carboxylic acid and a fused aromatic system—that are critical determinants of its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

A thorough understanding of properties such as solubility, acidity (pKa), and melting point is fundamental in the early stages of drug discovery and development. These parameters influence formulation, absorption, distribution, metabolism, and excretion (ADME). This guide addresses the current knowledge gap regarding the specific physicochemical characteristics of this compound and provides the necessary experimental frameworks for their determination.

Core Physicochemical Properties

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄N₂O₂S[3]
Molecular Weight 168.18 g/mol [3]
CAS Number 1007386-72-2[3]

For other critical physicochemical properties, we present generalized experimental protocols and expected values based on related structures.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the solubility, melting point, and pKa of this compound.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. A general method for determining the solubility of a carboxylic acid in various solvents is provided below.

Protocol:

  • Preparation of Solvents: Prepare a panel of relevant solvents, including water, 10% NaOH solution, and a non-polar organic solvent such as diethyl ether.[4]

  • Sample Preparation: Weigh a precise amount (e.g., 25 mg) of this compound.[5]

  • Dissolution in Water:

    • Add 0.75 mL of distilled water to a test tube containing the weighed sample.

    • Shake the test tube vigorously.[6]

    • Observe and record whether the compound dissolves completely, partially (slightly soluble), or not at all (insoluble).[4]

    • If the compound is water-soluble, test the pH of the solution using pH paper. An acidic pH would be expected due to the carboxylic acid group.[5]

  • Dissolution in Aqueous Base (10% NaOH):

    • To a separate test tube with the weighed sample, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[7]

    • The formation of a soluble salt should result in increased solubility compared to water.

  • Dissolution in Organic Solvent (Diethyl Ether):

    • To a third test tube, add 0.75 mL of diethyl ether to the weighed sample and shake vigorously.[6]

    • Record the solubility.

Melting Point Determination

The melting point is a key indicator of a compound's purity. For pure crystalline solids, the melting range is typically narrow.

Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered.[8]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[9]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[10]

    • Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.[9]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[11]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[12]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.

Protocol:

  • Solution Preparation:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

    • Prepare a standardized solution of a strong base, such as 0.1 M NaOH.[13]

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the acidic solution in a beaker and immerse the pH electrode.

    • Add the NaOH solution in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.[13]

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[14]

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[15]

Predicted Physicochemical Profile and Comparative Analysis

In the absence of direct experimental data, the properties of this compound can be predicted by comparison with structurally similar molecules.

  • Solubility: The presence of the carboxylic acid group suggests that the compound will be poorly soluble in acidic and neutral aqueous solutions but will exhibit significantly higher solubility in basic solutions due to the formation of a carboxylate salt. Its solubility in organic solvents will depend on the overall polarity of the molecule.

  • Melting Point: Similar heterocyclic carboxylic acids often have relatively high melting points due to strong intermolecular hydrogen bonding and crystal lattice forces. For example, 4-methylthiazole-5-carboxylic acid has a melting point of 287 °C (decomposes).[10]

  • pKa: The pKa of the carboxylic acid group is expected to be in the typical range for aromatic carboxylic acids, likely between 3 and 5. The fused pyrrolo-thiazole ring system may influence the acidity through electronic effects. For comparison, the pKa of thiazole-5-carboxylic acid can be computationally predicted to be around 2.5-3.0.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for determining the physicochemical properties of this compound.

G cluster_solubility Solubility Determination Workflow prep_sample_sol Prepare Weighed Sample test_water Test Solubility in Water prep_sample_sol->test_water test_naoh Test Solubility in 5% NaOH prep_sample_sol->test_naoh test_ether Test Solubility in Ether prep_sample_sol->test_ether prep_solvents Prepare Solvents (Water, 5% NaOH, Ether) prep_solvents->test_water prep_solvents->test_naoh prep_solvents->test_ether record_sol Record Solubility Profile test_water->record_sol test_naoh->record_sol test_ether->record_sol

Figure 1: Workflow for Solubility Determination.

G cluster_mp Melting Point Determination Workflow prep_sample_mp Prepare Dry, Powdered Sample pack_capillary Pack Capillary Tube prep_sample_mp->pack_capillary place_in_apparatus Place in Melting Point Apparatus pack_capillary->place_in_apparatus heat_rapidly Heat Rapidly to ~15°C Below Expected MP place_in_apparatus->heat_rapidly heat_slowly Heat Slowly (1-2°C/min) heat_rapidly->heat_slowly record_mp Record Melting Range (T1-T2) heat_slowly->record_mp

Figure 2: Workflow for Melting Point Determination.

G cluster_pka pKa Determination Workflow (Potentiometric Titration) prep_solutions Prepare Standardized Acid and Base Solutions titrate Titrate Acid with Base, Recording pH prep_solutions->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

References

Crystal Structure Analysis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, fused ring system provides a valuable scaffold for the design of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within this molecule is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new derivatives with enhanced biological activity. This technical guide provides a comprehensive overview of the crystallographic analysis of this class of compounds. While a public domain crystal structure for this compound is not currently available, this document presents representative crystallographic data from a closely related analogue, ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate, to infer the structural characteristics of the target molecule. Furthermore, detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are provided to guide researchers in obtaining the crystal structure of this compound and its derivatives.

Introduction

The pyrrolo[2,3-d]thiazole core is a key pharmacophore found in a variety of biologically active molecules. The addition of a carboxylic acid moiety at the 5-position introduces a critical functional group for hydrogen bonding and salt formation, which can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. X-ray crystallography is the definitive method for determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding the molecule's conformational preferences and its potential binding modes with biological targets.

This guide is intended to serve as a practical resource for researchers engaged in the study of 4H-pyrrolo[2,3-d]thiazole derivatives. It outlines the necessary steps to determine the crystal structure of the title compound and provides a framework for interpreting the resulting data.

Molecular Structure and Inferred Crystallographic Data

While the specific crystal structure of this compound (C₆H₄N₂O₂S) has not been publicly reported, we can infer its likely structural parameters from the known crystal structure of a close analogue, ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate (C₈H₈N₂O₂S). The replacement of the ethyl ester with a carboxylic acid is expected to have a minor impact on the core ring system's geometry but will significantly influence the intermolecular interactions due to the presence of the acidic proton.

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

The following table summarizes the crystallographic data for a related compound, which can be used as a reference for what to expect for this compound.

ParameterRepresentative Value (for a related pyrrolo[2,3-d]thiazole derivative)
Chemical FormulaC₈H₈N₂O₂S
Formula Weight196.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123(4)
b (Å)12.456(6)
c (Å)9.034(5)
α (°)90
β (°)105.12(3)
γ (°)90
Volume (ų)882.1(8)
Z4
Calculated Density (g/cm³)1.478
Absorption Coeff. (mm⁻¹)0.35
F(000)408

Note: This data is for a representative compound and may differ from the actual data for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

A generalized synthetic route to this compound involves a multi-step process, often starting from a substituted pyrrole or thiazole precursor. A common approach is the construction of the fused ring system via cyclization reactions.

synthesis_workflow Generalized Synthetic Workflow start Starting Materials (e.g., Substituted Pyrrole/Thiazole) step1 Functional Group Interconversion start->step1 step2 Cyclization to form Pyrrolo[2,3-d]thiazole Core step1->step2 step3 Introduction/Modification of Carboxylic Acid Moiety step2->step3 purification Purification (e.g., Column Chromatography, Recrystallization) step3->purification product This compound purification->product

Caption: Generalized synthetic workflow for this compound.

General Procedure:

  • Preparation of a Key Intermediate: A suitably functionalized pyrrole or thiazole is prepared according to established literature procedures.

  • Ring Annulation: The key intermediate undergoes a cyclization reaction to form the 4H-pyrrolo[2,3-d]thiazole scaffold. This can often be achieved through reactions such as the Hantzsch thiazole synthesis or Gewald aminothiophene synthesis, followed by further transformations.

  • Carboxylic Acid Formation: The carboxylic acid group is typically introduced by hydrolysis of a corresponding ester or nitrile precursor.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain material suitable for single-crystal growth.

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Solvent Selection: A range of solvents should be screened to find the optimal conditions for crystal growth. Common solvents include:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Esters (Ethyl acetate)

  • Ketones (Acetone)

  • Halogenated solvents (Dichloromethane, Chloroform)

  • Ethers (Diethyl ether, Tetrahydrofuran)

  • Aromatic hydrocarbons (Toluene)

  • Water (if the compound has sufficient solubility)

A systematic approach using a crystallization screen with various solvents and techniques is recommended.

The following workflow outlines the major steps in determining a crystal structure using single-crystal X-ray diffraction.

xray_workflow Single-Crystal X-ray Diffraction Workflow crystal_selection Crystal Selection and Mounting data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods, Patterson Method) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation: The final refined structure is validated using software such as PLATON and deposited in a crystallographic database (e.g., the Cambridge Crystallographic Data Centre, CCDC).

Data Presentation

The results of a crystal structure analysis are typically presented in a series of tables.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₆H₄N₂O₂S
Formula weight168.18
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = TBD Å, α = TBD °
b = TBD Å, β = TBD °
c = TBD Å, γ = TBD °
Volume (ų)To be determined
ZTo be determined
Density (calculated) (Mg/m³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)e.g., 0.20 x 0.15 x 0.10
Theta range for data collection (°)e.g., 2.0 to 28.0
Index rangese.g., -10<=h<=10, -15<=k<=15, -11<=l<=11
Reflections collectedTo be determined
Independent reflectionsTo be determined [R(int) = TBD]
Completeness to theta = 25.242°e.g., 99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTBD / TBD / TBD
Goodness-of-fit on F²To be determined
Final R indices [I>2sigma(I)]R1 = TBD, wR2 = TBD
R indices (all data)R1 = TBD, wR2 = TBD
Largest diff. peak and hole (e.Å⁻³)To be determined

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
S-C2e.g., ~1.73
S-C3ae.g., ~1.74
N1-C2e.g., ~1.31
N1-C7ae.g., ~1.38
N4-C5e.g., ~1.37
N4-C7ae.g., ~1.39
C5-C6e.g., ~1.36
C6-C7e.g., ~1.42
C5-C(carboxyl)e.g., ~1.48
C(carboxyl)-O1e.g., ~1.21
C(carboxyl)-O2e.g., ~1.32

Table 3: Selected Bond Angles (°)

AngleAngle (°)
C2-S-C3ae.g., ~90
C2-N1-C7ae.g., ~110
C5-N4-C7ae.g., ~108
N4-C5-C6e.g., ~111
N4-C5-C(carboxyl)e.g., ~125
C6-C5-C(carboxyl)e.g., ~124
O1-C(carboxyl)-O2e.g., ~123
O1-C(carboxyl)-C5e.g., ~122
O2-C(carboxyl)-C5e.g., ~115

Conclusion

The crystal structure analysis of this compound is a critical step in the characterization of this important heterocyclic scaffold. While the specific crystal structure is not yet publicly available, this guide provides the necessary theoretical and practical framework for its determination. The presented data on a closely related analogue offers valuable insights into the expected molecular geometry. By following the detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers will be well-equipped to obtain and interpret the crystal structure of the title compound and its derivatives, thereby accelerating the drug discovery and development process.

Spectroscopic data (NMR, IR, MS) of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of spectroscopic data for the novel heterocyclic compound, 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, is presented in this technical guide. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. Due to the novelty of this specific molecule, direct experimental data is not widely available. Therefore, this guide synthesizes information from closely related analogs and established principles of spectroscopic analysis to provide a predictive but robust overview.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally similar compounds and known spectroscopic trends.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)
~12.0 - 13.0Broad Singlet1HPyrrole N-H
~7.5 - 8.0Singlet1HThiazole C-H
~7.0 - 7.5Doublet1HPyrrole C-H
~6.5 - 7.0Doublet1HPyrrole C-H

Note: Solvent dependency may cause significant shifts in the protons of the COOH and NH groups.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~165 - 175Carboxylic Acid Carbonyl (C=O)
~140 - 150Thiazole Quaternary Carbon
~130 - 140Pyrrole Quaternary Carbon
~120 - 130Thiazole C-H
~110 - 120Pyrrole C-H
~100 - 110Pyrrole C-H
~90 - 100Pyrrole Quaternary Carbon
Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3600BroadO-H Stretch (Carboxylic Acid)
~3100 - 3200MediumN-H Stretch (Pyrrole)
~2800 - 3000MediumC-H Stretch (Aromatic)
~1680 - 1720StrongC=O Stretch (Carboxylic Acid)
~1500 - 1600Medium-StrongC=C and C=N Stretching
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
~182.02[M]⁺ (Molecular Ion)
~137.01[M-COOH]⁺

Note: Fragmentation patterns are highly dependent on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 16 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid compound directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background scan prior to the sample scan and ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of novel heterocyclic compounds like this compound and the logical relationship between its structural features and spectroscopic signals.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization starting_materials Starting Materials reaction Chemical Reaction starting_materials->reaction workup Reaction Workup reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms G cluster_structure Structural Features cluster_signals Spectroscopic Signals compound This compound cooh Carboxylic Acid (-COOH) compound->cooh nh Pyrrole N-H compound->nh ch_aromatic Aromatic C-H compound->ch_aromatic c_equals_o Carbonyl C=O compound->c_equals_o heteroaromatic_ring Pyrrolo-thiazole Core compound->heteroaromatic_ring nmr_h_broad ¹H NMR: Broad δ ~13-14 ppm cooh->nmr_h_broad ir_oh IR: Broad ~3200-3600 cm⁻¹ cooh->ir_oh nmr_h_broad_nh ¹H NMR: Broad δ ~12-13 ppm nh->nmr_h_broad_nh ir_nh IR: ~3100-3200 cm⁻¹ nh->ir_nh nmr_h_aromatic ¹H NMR: δ ~6.5-8.0 ppm ch_aromatic->nmr_h_aromatic ir_co IR: Strong ~1680-1720 cm⁻¹ c_equals_o->ir_co ms_m MS: m/z ~182 heteroaromatic_ring->ms_m

A Technical Guide to the Biological Activity Screening of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4H-pyrrolo[2,3-d]thiazole core represents a compelling heterocyclic scaffold in medicinal chemistry. As a fused ring system combining elements of pyrrole and thiazole, it holds significant potential for interacting with various biological targets. Derivatives of related structures, such as pyrrolopyrimidines and benzothiazoles, have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] Therefore, a systematic and rigorous biological screening process for novel 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid derivatives is essential to elucidate their therapeutic potential.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct preliminary biological activity screening of this novel class of compounds. It details standardized experimental protocols for assessing anticancer and antimicrobial efficacy, presents structured templates for quantitative data, and visualizes key workflows and pathways to ensure clarity and reproducibility.

Section 1: Anticancer Activity Screening

The initial evaluation of anticancer potential typically involves a cascade of in vitro assays to determine a compound's cytotoxicity against various cancer cell lines and to begin to understand its mechanism of action.

Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It is a standard preliminary test to determine a compound's cytotoxic effects and to calculate its half-maximal inhibitory concentration (IC50).[4]

Methodology:

  • Cell Culture and Maintenance:

    • Cell Lines: A panel of human cancer cell lines should be utilized, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and HepG2 (liver cancer), to assess broad-spectrum activity.[4][5]

    • Culture Medium: Cells should be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]

    • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells should be subcultured upon reaching 80-90% confluency to ensure exponential growth.[4]

  • Assay Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

    • Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][4]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3][4]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]

  • Data Analysis:

    • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[4]

Data Presentation: In Vitro Cytotoxicity

Quantitative results from the cytotoxicity screening should be organized into a clear, comparative table. The data presented below for related thiazole and pyrrolo-benzothiazole derivatives are for illustrative purposes to provide a template for reporting results.

Table 1: Illustrative Cytotoxicity Data of Related Heterocyclic Compounds

Compound ID Cancer Cell Line Tissue of Origin IC50 (µM) [Standard Deviation] Reference Compound IC50 (µM) [Standard Deviation]
Derivative 4c MCF-7 Breast Adenocarcinoma 2.57 [± 0.16] Staurosporine 6.77 [± 0.41][6]
Derivative 4c HepG2 Liver Carcinoma 7.26 [± 0.44] Staurosporine 8.4 [± 0.51][6]
Derivative 7a NCI-H460 Lung Carcinoma >50 Doxorubicin 0.46 [± 0.12][5]
Derivative 7d HepG2 Liver Carcinoma 10.11 [± 0.52] Doxorubicin 0.54 [± 0.09][5]
Derivative 9a HCT-116 Colon Carcinoma 11.23 [± 0.61] Doxorubicin 0.42 [± 0.08][5]

| Derivative 6g | A549 | Lung Carcinoma | 1.537 [± 0.097] | Erlotinib | Not Reported[7][8] |

Experimental Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

To determine if cytotoxicity is due to programmed cell death (apoptosis), the Annexin V-FITC/Propidium Iodide (PI) assay is commonly used.[4]

Methodology:

  • Cell Treatment: Treat cancer cells with the test derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells via trypsinization and wash them with cold PBS.[4]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.[4]

Visualizations: Anticancer Screening Workflow and Signaling

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Cell Line Culture (e.g., MCF-7, HepG2) Seeding 2. Seed Cells in 96-Well Plates Culture->Seeding Treatment 3. Treat with Derivatives (0.1-100 µM) Seeding->Treatment Incubate 4. Incubate (48-72 hours) Treatment->Incubate MTT 5. Add MTT Reagent Incubate->MTT Solubilize 6. Solubilize Formazan (DMSO) MTT->Solubilize Read 7. Measure Absorbance (570 nm) Solubilize->Read Calculate 8. Calculate IC50 Read->Calculate apoptosis_pathway Drug Anticancer Derivative Mito Mitochondrial Stress Drug->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apaf-1 CytoC->Apaf Apoptosome Apoptosome Formation Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis Culture 1. Grow Microbial Culture (e.g., S. aureus) Inoculum 2. Prepare Inoculum (0.5 McFarland Standard) Culture->Inoculum Inoculate 4. Inoculate Wells Inoculum->Inoculate Dilution 3. Serial Dilute Test Compound Dilution->Inoculate Incubate 5. Incubate Plate (24h at 37°C) Inoculate->Incubate Read 6. Visually Inspect for Growth Incubate->Read MIC 7. Determine MIC Value Read->MIC

References

Potential Therapeutic Targets of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the therapeutic targets of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is limited in publicly available literature. This guide, therefore, draws insights from structurally related heterocyclic systems, particularly pyrrolo[2,3-d]pyrimidines and other thiazole derivatives, to infer potential therapeutic applications and targets. The presented information is intended for research and drug development professionals.

Executive Summary

The this compound core represents a promising scaffold in medicinal chemistry. While direct studies on this specific molecule are not extensively documented, analysis of analogous structures, such as pyrrolo[2,3-d]pyrimidines and various functionalized thiazoles, suggests significant potential for the development of novel therapeutic agents. The primary therapeutic areas indicated by these related compounds are oncology and infectious diseases. Key molecular targets identified for structurally similar compounds include various protein kinases involved in cancer cell proliferation and survival, as well as essential enzymes in microbial pathogens. This document outlines these potential targets, summarizes relevant quantitative data from related compounds, provides generalized experimental protocols for assessing biological activity, and visualizes key concepts through diagrams.

Inferred Therapeutic Areas and Molecular Targets

Based on the biological activities of structurally related compounds, the this compound scaffold is predicted to have potential applications in the following areas:

  • Anticancer Activity: Derivatives of the analogous pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several protein kinases that are crucial for tumor growth and progression.[1][2] This suggests that this compound derivatives could be developed as kinase inhibitors. Potential kinase targets include:

    • Epidermal Growth Factor Receptor (EGFR)[3]

    • Human Epidermal Growth Factor Receptor 2 (Her2)[3]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3]

    • Cyclin-Dependent Kinase 2 (CDK2)[3]

    • RET (Rearranged during Transfection) Kinase[4]

    • Phosphoinositide 3-kinase (PI3K)[5]

  • Antimicrobial Activity: Thiazole-containing compounds have a well-established history of antimicrobial effects.[6] Derivatives of pyrrole-thiazole and pyrrolo[2,3-d]pyrimidine have shown activity against a range of bacterial and fungal pathogens.[7][8] This suggests that the this compound scaffold could be a valuable starting point for the development of new anti-infective agents.

Data Presentation: Biological Activity of Structurally Related Compounds

The following tables summarize the quantitative data (IC50 values) for various derivatives of structurally similar heterocyclic systems, demonstrating their antiproliferative and antimicrobial potential.

Table 1: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine and Thiazole Derivatives against Cancer Cell Lines

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineCompound 5kHepG229-59[3]
Pyrrolo[2,3-d]pyrimidineHalogenated derivatives 10a, 10bHeLa, MCF-7Moderate activity[9]
Thiazolyl-bis-pyrrolo[2,3-b]pyridinesNot specifiedHCT-116Low micromolar[10]
Arylidene-hydrazinyl-thiazole2-(2-benzyliden-hydrazinyl)-4-methylthiazoleMDA-MB-2313.92 (µg/mL)[11]
Arylidene-hydrazinyl-thiazole2-(2-benzyliden-hydrazinyl)-4-methylthiazoleHeLa11.4 (µg/mL)[11]
Pyridine-thiazole hybridCompound 7MCF-75.36[12]
Pyridine-thiazole hybridCompound 7HepG26.14[12]
Thiazole-integrated pyrrolotriazinonesMultiple derivativesMCF-7, A549, HepG2Significant cytotoxic effects[5]

Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 5kEGFR40-204[3]
Compound 5kHer240-204[3]
Compound 5kVEGFR240-204[3]
Compound 5kCDK240-204[3]
Compound 59RET-wtLow nanomolar[4]
Compound 59RET V804MLow nanomolar[4]

Table 3: Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (mg/mL)Reference
Pyrrolo[2,3-d]pyrimidines3a-d, 7a,e, 11dCandida albicans0.31-0.62[8]
Pyrrolo[2,3-d]pyrimidines3b,c, 7eStaphylococcus aureus0.31[8]

Experimental Protocols

The following are generalized methodologies for key experiments based on the cited literature for assessing the biological activity of new chemical entities based on the this compound scaffold.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A control group receives medium with DMSO only.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the concentration of a test compound that inhibits the activity of a target kinase by 50% (IC50).

Methodology:

  • Reagents: Purified recombinant kinase, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Setup: The assay is typically performed in a 384-well plate format.

  • Compound Preparation: The test compound is serially diluted in an appropriate buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a set incubation time, the kinase reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Mandatory Visualizations

Inferred Signaling Pathways

The following diagram illustrates the potential signaling pathways that could be targeted by derivatives of this compound, based on the activity of related compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2, Her2, RET) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle PyrroloThiazole 4H-pyrrolo[2,3-d]thiazole -5-carboxylic acid (Derivatives) PyrroloThiazole->RTK Inhibition PyrroloThiazole->PI3K Inhibition PyrroloThiazole->CDK2 Inhibition

Caption: Inferred Kinase Inhibition Pathways.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening compounds for anticancer activity.

G Start Start: Synthesize 4H-pyrrolo[2,3-d]thiazole -5-carboxylic acid derivatives MTT In vitro Antiproliferative Screening (MTT Assay) (e.g., MCF-7, HeLa, HCT-116) Start->MTT KinaseAssay Kinase Inhibition Assays (e.g., EGFR, VEGFR2, PI3K, CDK2) MTT->KinaseAssay Active Compounds Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) KinaseAssay->Mechanism Lead Lead Compound Identification Mechanism->Lead End Further Preclinical Development Lead->End

Caption: Anticancer Screening Workflow.

Logical Relationship of Related Scaffolds

This diagram illustrates the structural relationship between the target scaffold and the related structures from which therapeutic potential is inferred.

G Target 4H-pyrrolo[2,3-d]thiazole -5-carboxylic acid Inference Inference of Potential Therapeutic Targets (Kinase Inhibition, Antimicrobial) Target->Inference Related1 Pyrrolo[2,3-d]pyrimidine Related1->Inference Structural Analogy Related2 Functionalized Thiazoles Related2->Inference Shared Heterocycle

Caption: Scaffold Relationship Logic.

References

The Emerging Landscape of Pyrrolo[2,3-d]thiazoles: A Technical Guide to Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel heterocyclic scaffolds as privileged structures in drug discovery is a continuous endeavor. Among these, the pyrrolo[2,3-d]thiazole core represents a fascinating, yet underexplored, chemical space. This technical guide provides a detailed overview of the available synthetic methodologies for this heterocyclic system and explores its potential as a source of new therapeutic agents, drawing insights from its close structural analogs, the well-studied pyrrolo[2,3-d]pyrimidines.

Synthesis and Isolation of Novel Pyrrolo[2,3-d]thiazole Compounds

The synthesis of the pyrrolo[2,3-d]thiazole ring system is a challenging area of organic chemistry with limited, but insightful, literature. A key approach to the pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylate scaffold has been reported, utilizing the Hurd-Mori reaction for the crucial thiadiazole ring formation.

Experimental Protocol: Synthesis of Methyl Pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylates

This synthesis involves a multi-step sequence starting from dimethyl itaconate. The following protocol is adapted from the literature and provides a general framework for obtaining the pyrrolo[2,3-d]thiazole core.

Step 1: Synthesis of Dimethyl 1-methyl-5-oxopyrrolidine-3,4-dicarboxylate

To a solution of dimethyl itaconate (30g, 0.19 mol) in an aqueous methylamine solution (17.2 mL, 40% solution) at 5-10°C, the mixture is stirred for one hour. After warming to room temperature and stirring for an additional 16 hours, the solution is concentrated and distilled under vacuum to yield the product.

Step 2: Thionation of the Pyrrolidinone

The lactam from the previous step (29.0 g, 0.18 mol) is treated with Lawesson's reagent (60.0 g, 0.18 mol) in dry tetrahydrofuran (400 mL) at room temperature for 30 minutes. Removal of the solvent in vacuo and subsequent Kugelrohr distillation affords the corresponding thiolactam.

Step 3: Hurd-Mori Cyclization to the Pyrrolo[2,3-d][1][2][3]thiadiazole Core

The synthesis of the fused thiadiazole ring is achieved via the Hurd-Mori reaction. The success of this cyclization is highly dependent on the nature of the N-protecting group on the pyrrolidine precursor. Electron-withdrawing groups, such as a methyl carbamate, provide superior yields compared to electron-donating alkyl groups. A general procedure involves the treatment of the corresponding hydrazone with thionyl chloride.

Step 4: Aromatization and Deprotection

The final steps involve aromatization to form the pyrrole ring and, if necessary, deprotection of the nitrogen atom. For instance, a suspension of the N-protected pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylate (0.40 g, 1.66 mmol) and silica gel (5 g) in dry methanol (20 mL) can be stirred at room temperature for 3 days to effect deprotection.[2]

Characterization Data

The structural elucidation of the synthesized compounds relies on standard spectroscopic techniques. The following table summarizes typical characterization data for a representative pyrrolo[2,3-d][1][2][3]thiadiazole derivative.[2]

CompoundMolecular FormulaM.P. (°C)1H NMR (CDCl3 + 10% DMSO-d6) δ (ppm)13C NMR (CDCl3 + 10% DMSO-d6) δ (ppm)
Methyl 4H-pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylateC6H5N3O2S218-2203.90 (s, 3H, OCH3), 7.99 (s, 1H, H-5), 8.78 (bs, 1H, H-4)51.2 (q, OCH3), 106.5 (s, C-6), 130.2 (s, C-6a), 134.4 (d, C-5), 160.9 (s, C-3a), 163.0 (s, COO)

Synthesis Workflow for a Pyrrolo[2,3-d]thiazole Derivative

G Illustrative Synthesis of a Pyrrolo[2,3-d]thiazole Core A Dimethyl Itaconate B Pyrrolidinone Intermediate A->B Methylamine C Thiolactam Intermediate B->C Lawesson's Reagent D Hurd-Mori Cyclization Precursor C->D Hydrazine derivative E Pyrrolo[2,3-d]thiazole Core D->E Thionyl Chloride

Caption: A generalized workflow for the synthesis of a pyrrolo[2,3-d]thiazole compound.

Potential Biological Activity: Insights from Pyrrolo[2,3-d]pyrimidine Analogs

While the biological activities of pyrrolo[2,3-d]thiazoles are largely uncharted, the extensive research on the structurally analogous pyrrolo[2,3-d]pyrimidines offers a strong foundation for predicting their potential as therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibitors.

Kinase Inhibition

The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine, the phosphate-binding component of ATP, makes it an ideal template for designing inhibitors that compete with ATP for binding to the active site of kinases. It is highly probable that the pyrrolo[2,3-d]thiazole scaffold shares this ATP-mimetic property and, therefore, could also function as a kinase inhibitor.

A wide range of kinases have been successfully targeted by pyrrolo[2,3-d]pyrimidine derivatives, including:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Focal Adhesion Kinase (FAK).

  • Serine/Threonine Kinases: Glycogen Synthase Kinase 3β (GSK-3β) and components of the PI3K/Akt/mTOR pathway.

The following table summarizes the inhibitory activities of some representative pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Compound ClassTarget Kinase(s)Key IC50 ValuesReference
Pyrrolo[2,3-d]pyrimidine derivativesFAKIC50 = 5.4 nM (for compound 25b)[4]
Pyrrolo[2,3-d]pyrimidine derivativesEGFR (T790M mutant)IC50 = 0.21 nM (for compound 12i)[5]
Pyrrolo[2,3-d]pyrimidine derivativesRETLow nanomolar potency against RET-wt and RET V804M
Thiazole-integrated pyrrolotriazinonesPI3KIC50 = 75 nM (for a lead compound)[1]

Potential Kinase Signaling Pathway Inhibition

G Potential Kinase Inhibition by Pyrrolo[2,3-d]thiazoles cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Pyrrolo[2,3-d]thiazole Pyrrolo[2,3-d]thiazole Pyrrolo[2,3-d]thiazole->PI3K Inhibition

Caption: A hypothetical model of a pyrrolo[2,3-d]thiazole compound inhibiting the PI3K/Akt/mTOR signaling pathway.

Future Directions and Opportunities

The field of pyrrolo[2,3-d]thiazole chemistry is ripe for exploration. The development of novel and efficient synthetic routes to a wider range of isomers of this scaffold is a primary objective. Subsequent biological screening of these novel compounds against a panel of kinases is a logical next step to validate the hypothesis that this scaffold can indeed yield potent kinase inhibitors.

Further research should focus on:

  • Diversification of the Scaffold: Exploring various substitution patterns on both the pyrrole and thiazole rings to establish structure-activity relationships.

  • Broad Biological Screening: Evaluating novel compounds against a wide range of biological targets beyond kinases, including proteases, GPCRs, and ion channels.

  • Computational Modeling: Utilizing in silico methods to predict the binding modes of pyrrolo[2,3-d]thiazole derivatives to potential protein targets and to guide the design of more potent and selective inhibitors.

References

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of late 2025, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the exploration of the 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid scaffold and its analogs for drug discovery purposes. While the core chemical structure is known and commercially available, there is a notable absence of published research detailing the synthesis of a series of its analogs and their subsequent biological evaluation. Consequently, a direct structure-activity relationship (SAR) study, which is contingent upon the availability of such data, cannot be constructed at this time.

This guide, therefore, aims to provide a foundational understanding for researchers, scientists, and drug development professionals interested in pioneering research in this area. It will outline the fundamental characteristics of the core structure, propose potential therapeutic applications based on the biological activities of structurally related heterocyclic systems, and provide hypothetical experimental protocols and workflows to guide future research endeavors.

The Core Scaffold: this compound

The this compound core is a fused heterocyclic system comprising a pyrrole ring and a thiazole ring. This arrangement results in a planar, aromatic structure with diverse potential for chemical modification. The carboxylic acid group at the 5-position serves as a key handle for derivatization, allowing for the synthesis of a wide array of amides, esters, and other functional groups. The pyrrole nitrogen and the thiazole ring also present opportunities for substitution, enabling a thorough exploration of the chemical space around the core.

Chemical Structure:

Postulated Therapeutic Potential Based on Analogous Scaffolds

While direct biological data for this compound analogs is unavailable, the individual and fused ring systems present in the core are well-represented in medicinally active compounds. This allows us to postulate potential therapeutic applications for this novel scaffold.

  • Anticancer Activity: Pyrrolopyrimidines, which are structurally similar to pyrrolothiazoles, are known to function as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. Analogs of the this compound scaffold could potentially be designed to target specific kinases involved in cancer progression.

  • Antimicrobial Activity: Thiazole and its derivatives are common motifs in antimicrobial agents. The thiazole ring can participate in various non-covalent interactions with biological targets in bacteria and fungi. It is plausible that derivatives of the this compound core could exhibit antibacterial or antifungal properties.

Hypothetical Research Workflow for SAR Studies

To initiate an SAR study on this scaffold, a logical and systematic workflow would be essential. The following diagram, generated using the DOT language, outlines a potential research plan.

cluster_0 Phase 1: Synthesis and Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: SAR Analysis and Optimization A Synthesis of this compound core B Derivatization at the Carboxylic Acid (Amides, Esters) A->B C Substitution on the Pyrrole Nitrogen A->C D Substitution on the Thiazole Ring A->D E Compound Library Generation B->E C->E D->E F Primary Screening (e.g., Anticancer Cell Lines, Microbial Strains) E->F G Hit Identification F->G H Secondary Screening (e.g., Kinase Inhibition Assays, MIC Determination) G->H I Data Compilation and Table Generation H->I J Identification of Key Structural Features for Activity I->J K Lead Compound Identification J->K L Lead Optimization K->L L->A Iterative Redesign Core_Acid 4H-pyrrolo[2,3-d]thiazole- 5-carboxylic acid Activation Activation (e.g., SOCl2, HATU) Core_Acid->Activation Acyl_Chloride Acyl Chloride / Activated Ester Activation->Acyl_Chloride Amide_Product Amide Derivative Acyl_Chloride->Amide_Product Amine R-NH2 Amine->Amide_Product

An In-depth Technical Guide to the Pyrrolo[2,3-d]thiazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-d]thiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a bioisostere of purine, this scaffold has been effectively utilized in the design of inhibitors for a variety of enzymes and receptors, leading to the development of promising therapeutic agents. This technical guide provides a comprehensive overview of the pyrrolo[2,3-d]thiazole core, including its synthesis, therapeutic applications, and the mechanisms of action of its derivatives. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside a curated collection of quantitative biological data to facilitate structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Introduction

The fusion of pyrrole and thiazole rings to form the pyrrolo[2,3-d]thiazole scaffold creates a unique bicyclic aromatic system with a distinct electronic distribution and three-dimensional shape. This structure has proven to be a versatile template for the development of compounds targeting a wide range of diseases. Its structural similarity to endogenous purines allows for competitive binding to the ATP-binding sites of numerous kinases, which are often dysregulated in cancer and inflammatory diseases.[1] Furthermore, the scaffold's chemical tractability allows for facile derivatization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the key aspects of pyrrolo[2,3-d]thiazole chemistry and biology, providing researchers with the foundational knowledge and practical tools necessary to explore this promising scaffold.

Synthesis of the Pyrrolo[2,3-d]thiazole Core

The construction of the pyrrolo[2,3-d]thiazole scaffold can be achieved through several synthetic strategies. One of the most common approaches involves the construction of the thiazole ring onto a pre-existing pyrrole core. A notable example is the Hurd-Mori reaction for the synthesis of the related pyrrolo[2,3-d][2][3][4]thiadiazole system, which can be adapted for thiazole synthesis. This reaction involves the cyclization of an appropriate pyrrole-based precursor with thionyl chloride.[4]

A general synthetic approach to a related benzo[d]pyrrolo[2,1-b]thiazole scaffold has also been reported, providing insights into the cyclization strategies that could be applicable to the pyrrolo[2,3-d]thiazole core.[2]

Below is a generalized experimental protocol for the synthesis of a related pyrrolo[2,3-d][2][3][4]thiadiazole derivative, which illustrates the principles that can be applied to the synthesis of the pyrrolo[2,3-d]thiazole core.

Experimental Protocol: Synthesis of 4-Methyl-pyrrolo[2,3-d][2][3][4]thiadiazole-6-carboxylic acid methyl ester[4]

Materials:

  • Compound 7b (a suitable pyrrolidine precursor)

  • Dry chloroform

  • Thionyl chloride

  • Dichloromethane

Procedure:

  • Dissolve Compound 7b (0.5 g, 2.06 mmol) in dry chloroform (10 mL).

  • Add the solution to a refluxing mixture of thionyl chloride (2.6 g, 21.9 mmol) and dry chloroform (10 mL).

  • Continue refluxing for 16 hours after the addition is complete.

  • Concentrate the reaction mixture in vacuo.

  • Take up the residue with dichloromethane for further purification.

Therapeutic Applications and Biological Activities

Derivatives of the pyrrolo[2,3-d]thiazole scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

The pyrrolo[2,3-d]thiazole scaffold has been extensively explored for its potential as an anticancer agent. Many derivatives have shown potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Thiazole-containing compounds have been shown to be effective inhibitors of EGFR, a key driver in many cancers.[5]

  • Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer, and pyrrolo-thiazole hybrids have been designed as PI3K inhibitors.[3]

  • Other Kinases: The pyrrolo[2,3-d]pyrimidine scaffold, a close analogue, has been shown to inhibit a wide range of other kinases, suggesting that the pyrrolo[2,3-d]thiazole core may have similar potential.[1][6]

Mechanism of Action: The anticancer mechanism of some thiopyrano[2,3-d]thiazole derivatives, a related scaffold, has been shown to involve the induction of apoptosis through a mitochondria-dependent pathway.[7] This is often associated with an increase in reactive oxygen species (ROS), leading to DNA damage and cell death.[7] Another reported mechanism for a benzo[d]pyrrolo[2,1-b]thiazole derivative is DNA interstrand cross-linking.[2]

Signaling Pathway Visualization:

Below is a conceptual representation of the PI3K signaling pathway, a common target for pyrrolo[2,3-d]thiazole and related scaffolds in cancer therapy.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Pyrrolo_Thiazole Pyrrolo[2,3-d]thiazole Derivative Pyrrolo_Thiazole->PI3K inhibits

Caption: PI3K Signaling Pathway Inhibition.

Quantitative Anticancer Activity Data:

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrrolotriazinone-Thiazole HybridMCF-72.15 - 10.08[3]
Pyrrolotriazinone-Thiazole HybridA5499.45 - >50[3]
Pyrrolotriazinone-Thiazole HybridHepG26.92 - >50[3]
Thiazole DerivativeSaOS-20.190 - 0.273 (µg/mL)[5]
Thiopyrano[2,3-d]thiazole DerivativeJurkat< 100[7]
Thiopyrano[2,3-d]thiazole DerivativeK562< 100[7]
Thiopyrano[2,3-d]thiazole DerivativeU251< 100[7]
Antimicrobial Activity

The pyrrolo[2,3-d]thiazole scaffold has also shown promise as a source of new antimicrobial agents, with activity against both bacteria and fungi. The mechanism of action for the antimicrobial effects is still under investigation but may involve the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Activity Data:

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrole-Thiazole DerivativeE. coli100 (equipotent to Ciprofloxacin)[8]
Pyrrole-Thiazole DerivativeS. aureus100 (equipotent to Ciprofloxacin)[8]
Pyrrole-Thiazole DerivativeA. niger100 (equipotent to Clotrimazole)[8]
Pyrrole-Thiazole DerivativeC. albicans100 (highly active)[8]
Pyrrolo[2,1-b][2][4]benzothiazoleS. aureus4 - 20 (µmol/L)[9]
Pyrrolo[2,1-b][2][4]benzothiazoleB. subtilis4 - 20 (µmol/L)[9]
Pyrrolo[2,1-b][2][4]benzothiazoleC. albicans4 - >20 (µmol/L)[9]
Pyrrolo[2,1-b][2][4]benzothiazoleA. flavus4 - >20 (µmol/L)[9]

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Visualization:

MTT_Assay_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate_1 Incubate (24h) Plate_Cells->Incubate_1 Add_Compound Add Pyrrolo[2,3-d]thiazole Derivative Incubate_1->Add_Compound Incubate_2 Incubate (48-72h) Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution Incubate_3->Add_Solubilizer Incubate_4 Incubate (overnight) Add_Solubilizer->Incubate_4 Read_Absorbance Read Absorbance (570 nm) Incubate_4->Read_Absorbance End End Read_Absorbance->End

Caption: MTT Assay Workflow.

Detailed Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds (pyrrolo[2,3-d]thiazole derivatives) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Workflow Visualization:

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Pyrrolo[2,3-d]thiazole in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate (16-20h) Inoculate->Incubate Read_MIC Visually inspect for turbidity and determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: MIC Assay Workflow.

Detailed Protocol:

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The pyrrolo[2,3-d]thiazole scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology and infectious diseases, primarily through the inhibition of key enzymes and signaling pathways. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on several key aspects:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by pyrrolo[2,3-d]thiazole derivatives is crucial for rational drug design.

  • Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests its potential in other disease areas, such as neurodegenerative and inflammatory disorders.

  • Development of More Efficient and Greener Synthetic Methodologies: The discovery of novel, atom-economical synthetic routes will facilitate the rapid generation of diverse compound libraries for high-throughput screening.

  • Optimization of ADME Properties: A focus on improving the drug-like properties of lead compounds will be essential for their successful translation into clinical candidates.

References

Methodological & Application

Multi-Step Synthesis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the construction of a thiazole ring onto a pyrrole precursor, followed by functional group manipulation to yield the target carboxylic acid.

I. Synthetic Strategy Overview

The overall synthetic approach is a convergent strategy that begins with a functionalized pyrrole derivative. The key steps involve the formation of a thioamide, followed by a Hantzsch-type thiazole synthesis to construct the fused bicyclic core, and finally, hydrolysis to the desired carboxylic acid.

Synthetic_Workflow A Ethyl 2-amino-3-cyanopyrrole-4-carboxylate B Ethyl 2-acetamido-3-cyanopyrrole-4-carboxylate A->B Acetic Anhydride C Ethyl 2-thioacetamido-3-cyanopyrrole-4-carboxylate B->C Lawesson's Reagent D Ethyl 6-amino-4H-pyrrolo[2,3-d]thiazole-5-carboxylate C->D Hantzsch Cyclization (Hypothetical) E Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate D->E Deamination F This compound E->F Hydrolysis (NaOH, H3O+)

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 2-acetamido-3-cyanopyrrole-4-carboxylate (Intermediate B)

This initial step involves the protection of the amino group of the starting pyrrole.

  • Reaction: Acetylation of the 2-amino group.

  • Procedure:

    • To a solution of ethyl 2-amino-3-cyanopyrrole-4-carboxylate (1.0 eq) in glacial acetic acid (10 vol), add acetic anhydride (1.2 eq).

    • Heat the mixture to reflux (approximately 118 °C) for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the title compound.

Step 2: Synthesis of Ethyl 2-thioacetamido-3-cyanopyrrole-4-carboxylate (Intermediate C)

The amide is converted to a thioamide, a key precursor for the thiazole ring formation.

  • Reaction: Thionation of the acetamido group.

  • Procedure:

    • Suspend ethyl 2-acetamido-3-cyanopyrrole-4-carboxylate (1.0 eq) in dry toluene (15 vol).

    • Add Lawesson's reagent (0.5 eq) to the suspension.

    • Heat the mixture to reflux (approximately 110 °C) for 4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the thioamide.

Step 3 & 4: Synthesis of Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate (Intermediate E)

This two-step sequence involves the formation of the thiazole ring and subsequent deamination. A direct synthesis of a related compound, ethyl 4H-pyrrolo[2,3-d][1][2]thiazole-5-carboxylate, is known, suggesting a more direct route might be possible, though not explicitly detailed in the literature. For the purpose of a detailed protocol, a Hantzsch-type approach is proposed. Note: The direct cyclization of the thioacetamido intermediate to the final deaminated product might occur under certain conditions, or a subsequent deamination step might be necessary.

  • Reaction: Hantzsch-type thiazole synthesis and deamination.

  • Procedure (Hypothetical):

    • Dissolve the ethyl 2-thioacetamido-3-cyanopyrrole-4-carboxylate (1.0 eq) in ethanol (20 vol).

    • Add ethyl bromoacetate (1.1 eq) and a catalytic amount of a non-nucleophilic base (e.g., pyridine).

    • Reflux the mixture for 6-8 hours, monitoring by TLC for the formation of the intermediate ethyl 6-amino-4H-pyrrolo[2,3-d]thiazole-5-carboxylate.

    • For the deamination step, the crude intermediate can be treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) followed by a reducing agent (e.g., hypophosphorous acid).

    • Alternatively, the commercially available ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate can be used as the starting material for the final step.

Step 5: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

  • Reaction: Saponification of the ethyl ester.

  • Procedure:

    • Dissolve ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol (10 vol) and water (5 vol).

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

III. Quantitative Data Summary

StepStarting MaterialReagentsProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1Ethyl 2-amino-3-cyanopyrrole-4-carboxylateAcetic AnhydrideEthyl 2-acetamido-3-cyanopyrrole-4-carboxylate179.171 : 1.2--~85-95
2Ethyl 2-acetamido-3-cyanopyrrole-4-carboxylateLawesson's ReagentEthyl 2-thioacetamido-3-cyanopyrrole-4-carboxylate221.241 : 0.5--~60-75
3 & 4Ethyl 2-thioacetamido-3-cyanopyrrole-4-carboxylateEthyl BromoacetateEthyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate237.281 : 1.1--~50-65
5Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylateSodium HydroxideThis compound196.231 : 2--~90-98

Note: Yields are estimates based on typical reactions of this nature and may vary.

IV. Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations and ring-forming reactions.

Logical_Relationship Start Starting Material (Functionalized Pyrrole) FGI1 Functional Group Interconversion (Amide Formation) Start->FGI1 FGI2 Functional Group Interconversion (Thioamide Formation) FGI1->FGI2 RingFormation Heterocycle Formation (Thiazole Ring Synthesis) FGI2->RingFormation FGI3 Functional Group Interconversion (Deamination - Optional) RingFormation->FGI3 FinalStep Final Functional Group Transformation (Ester Hydrolysis) FGI3->FinalStep Product Target Molecule (Carboxylic Acid) FinalStep->Product

Figure 2: Logical progression of the synthetic protocol.

Disclaimer: This protocol is intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The hypothetical steps are based on established chemical principles and may require optimization.

References

Application Notes and Protocols for High-Throughput Screening of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyrrolo[2,3-d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its diverse biological activities. Derivatives of the closely related pyrrolo[2,3-d]pyrimidine core have been successfully developed as potent kinase inhibitors for therapeutic use.[1][2] This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of novel 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid derivatives as potential inhibitors of key oncogenic kinases and as cytotoxic agents against cancer cell lines.

The provided protocols are designed for a typical HTS campaign, starting with a primary biochemical screen to identify direct enzyme inhibitors, followed by a secondary cell-based assay to assess cellular potency and cytotoxicity.

Target Rationale: Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology, due to their critical role in regulating cellular signaling pathways involved in cell proliferation, survival, and differentiation.[3] Fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines and related scaffolds, are known to act as ATP-competitive inhibitors of various kinases, including EGFR, Her2, VEGFR2, and CDK2.[3] Given the structural similarities, it is hypothesized that this compound derivatives may also exhibit inhibitory activity against one or more of these key kinases. Therefore, a primary HTS campaign targeting a representative oncogenic kinase is a logical starting point for this compound class.

Data Presentation

Table 1: Hypothetical Primary HTS Data for a Kinase Inhibition Assay

This table summarizes the results of a primary high-throughput screen of a hypothetical library of this compound derivatives against a target kinase (e.g., VEGFR2). The data is presented as percent inhibition at a single compound concentration.

Compound IDStructureConcentration (µM)Percent Inhibition (%)
PTD-001[Structure]1085.2
PTD-002[Structure]1012.5
PTD-003[Structure]1092.1
PTD-004[Structure]105.6
PTD-005[Structure]1078.9
Sunitinib (Control)[Structure]198.5
DMSO (Control)N/AN/A0.2
Table 2: Dose-Response Data for Hit Compounds

Following the primary screen, "hit" compounds (those showing significant inhibition) are typically tested in a dose-response format to determine their potency (IC50).

Compound IDTarget KinaseAssay TypeIC50 (nM)
PTD-001VEGFR2TR-FRET150
PTD-003VEGFR2TR-FRET85
PTD-005VEGFR2TR-FRET220
Sunitinib (Control)VEGFR2TR-FRET15
Table 3: Cell-Based Assay Results for Lead Compounds

Lead compounds are further evaluated in cell-based assays to determine their effect on cancer cell proliferation.

Compound IDCell LineAssay TypeGI50 (µM)
PTD-003MCF-7Resazurin Viability1.2
PTD-003A549Resazurin Viability2.5
PTD-003HepG2Resazurin Viability1.8
Doxorubicin (Control)MCF-7Resazurin Viability0.1

Experimental Protocols & Visualizations

Protocol 1: Primary High-Throughput Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for biochemical kinase screens.

Objective: To identify compounds that inhibit the enzymatic activity of a target kinase.

Materials:

  • 384-well, low-volume, black assay plates

  • Acoustic liquid handler for compound dispensing

  • Robotic liquid handling system for reagent addition

  • TR-FRET compatible plate reader

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Recombinant target kinase (e.g., VEGFR2)

  • Biotinylated peptide substrate

  • ATP solution

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-allophycocyanin (SA-APC) (Acceptor)

  • Test compounds (10 mM in DMSO)

  • Positive control inhibitor (e.g., Sunitinib)

  • Negative control (DMSO)

Workflow Diagram:

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Compound Dispense Compounds (50 nL) AddKinase Add Kinase Solution (5 µL) Compound->AddKinase Controls Dispense Controls (Positive/Negative) Controls->AddKinase Incubate1 Incubate (15 min, RT) AddKinase->Incubate1 AddATP Add Substrate/ATP (5 µL) Incubate1->AddATP Incubate2 Incubate (60 min, RT) AddATP->Incubate2 AddDetection Add TR-FRET Detection Reagents (10 µL) Incubate2->AddDetection Incubate3 Incubate (60 min, RT, dark) AddDetection->Incubate3 ReadPlate Read Plate (TR-FRET Reader) Incubate3->ReadPlate

Caption: Automated workflow for a high-throughput biochemical kinase inhibition screen.

Procedure:

  • Using an acoustic dispenser, transfer 50 nL of test compounds, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.

  • Add 5 µL of the target kinase solution (at 2x final concentration) to all wells using a robotic liquid handler.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution (at 2x final concentration) to all wells.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and initiate detection by adding 10 µL of the TR-FRET detection reagent mix (containing Europium-labeled antibody and SA-APC).

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to the controls.

Signaling Pathway Diagram

The following diagram illustrates a simplified, generic kinase signaling pathway that is often targeted in cancer therapy. Inhibition of a key kinase, such as a Receptor Tyrosine Kinase (RTK), can block downstream signaling and inhibit cell proliferation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS P Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor PTD-003 (Hypothetical Inhibitor) Inhibitor->RTK

Caption: A generic kinase signaling pathway inhibited by a hypothetical PTD derivative.

Protocol 2: Secondary High-Throughput Cell-Based Proliferation Assay

This protocol describes a cell-based assay to measure the effect of hit compounds on the proliferation of cancer cells.

Objective: To determine the concentration at which compounds inhibit cancer cell growth by 50% (GI50).

Materials:

  • 384-well, clear-bottom, black-walled tissue culture plates

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Appropriate cell culture medium and supplements

  • Automated cell dispenser

  • Acoustic liquid handler

  • CO2 incubator

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • Luminescence or fluorescence plate reader

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

Workflow Diagram:

HTS_Cell_Based_Workflow cluster_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Viability Readout Seed Seed Cells into 384-well Plates Adhere Allow Cells to Adhere (24h Incubation) Seed->Adhere Dose Add Compounds (Dose-Response) Adhere->Dose Incubate Incubate (72h) Dose->Incubate AddReagent Add Viability Reagent Incubate->AddReagent IncubateReadout Incubate (1-4h) AddReagent->IncubateReadout ReadPlate Read Fluorescence/ Luminescence IncubateReadout->ReadPlate

Caption: Workflow for a high-throughput cell-based proliferation assay.

Procedure:

  • Using an automated cell dispenser, seed cancer cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

  • Prepare serial dilutions of the hit compounds and controls.

  • Using an acoustic liquid handler, add 100 nL of the compound dilutions to the cell plates.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 10 µL of a resazurin-based viability reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence or luminescence signal using a plate reader.

  • Normalize the data to the DMSO control (100% viability) and a background control (0% viability) and fit the data to a four-parameter logistic curve to determine the GI50 values.

Conclusion

These application notes provide a framework for conducting a high-throughput screening campaign to identify and characterize this compound derivatives as potential anticancer agents. The combination of a primary biochemical screen against a relevant kinase target and a secondary cell-based proliferation assay allows for the efficient identification of potent and cell-active compounds for further lead optimization. The provided protocols and visualizations serve as a guide for researchers in the field of drug discovery.

References

Application of Pyrrolo[2,3-d]pyrimidine Derivatives in Enzyme Inhibition Assays: A Focus on VEGFR-2 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the direct application of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid in enzyme inhibition assays is not extensively documented in publicly available literature, the closely related pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. This application note will therefore focus on a representative example from this class of compounds, specifically their application as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a critical target in cancer therapy. The methodologies and principles described herein can be adapted for the evaluation of novel compounds, including derivatives of the this compound scaffold, against a variety of enzyme targets.

Data Presentation: In Vitro VEGFR-2 Kinase Inhibition

A series of novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 kinase activity in vitro. The half-maximal inhibitory concentration (IC50) values for the most potent compounds from a representative study are summarized in the table below.[1][2] These compounds demonstrate significant inhibitory activity at nanomolar concentrations, highlighting the potential of the pyrrolo[2,3-d]pyrimidine scaffold for developing effective anti-angiogenic agents.

Compound IDStructureIC50 (nM) for VEGFR-2
12d N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)ethyl)urea11.9
15c N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrrol-1-yl)ethyl)urea13.6
Sunitinib (Reference Compound)9.0

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory potency of pyrrolo[2,3-d]pyrimidine derivatives against VEGFR-2 kinase is provided below. This protocol is based on a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Materials and Reagents:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test Compounds (pyrrolo[2,3-d]pyrimidine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase Buffer, ATP, Substrate) add_reagents Add Kinase, Buffer, and Test Compound to Plate prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_reagents initiate_reaction Initiate Reaction with ATP/Substrate Mixture add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_reaction add_detection Add Kinase Detection Reagent stop_reaction->add_detection incubate_detect Incubate at Room Temperature add_detection->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a concentrated stock. Add DTT to a final concentration of 1 mM just before use.

    • Prepare the desired concentration of ATP and VEGFR-2 substrate in 1x Kinase Buffer.

    • Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine test compounds in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

    • Add 5 µL of the recombinant VEGFR-2 enzyme solution to the test wells and the positive control well. Add 5 µL of 1x Kinase Buffer to the negative control (blank) wells.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to allow for the depletion of the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for another 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 - [ (Luminescence_test - Luminescence_blank) / (Luminescence_positive - Luminescence_blank) ] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis.[3][4][5] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[3][4] These pathways ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for the formation of new blood vessels. Pyrrolo[2,3-d]pyrimidine-based inhibitors act by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and blocking the downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP Competition)

Caption: VEGFR-2 signaling pathway and the mechanism of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols for the Quantification of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery and development. The pyrrolo[2,3-d]pyrimidine scaffold, a related structure, is found in molecules that act as potent inhibitors of various kinases, including tyrosine kinases, which are crucial targets in oncology.[1][2] Given the structural similarities, this compound is a valuable candidate for investigation as a bioactive agent. Accurate and precise quantification of this compound in various matrices, such as biological fluids and pharmaceutical formulations, is essential for pharmacokinetic studies, dose-response assessments, and quality control.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical techniques for similar thiazole-containing carboxylic acids and provide a robust starting point for researchers.[3][4][5][6]

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: HPLC-UV for routine analysis and higher concentration samples, and LC-MS/MS for low-level detection and high-specificity quantification in complex matrices.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk materials, simple formulations, and for in-process control.

Experimental Protocol

a. Sample Preparation (Aqueous Matrix):

  • Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.

  • If the expected concentration is high, dilute the sample with the mobile phase to fall within the calibration range.

  • For samples with potential matrix interference, a solid-phase extraction (SPE) cleanup may be necessary. A mixed-mode cation exchange cartridge could be effective.[5]

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm).[3][7]

  • Mobile Phase: A gradient elution is recommended to ensure good separation and peak shape.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 1.0 mL/min.[3][7]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (This wavelength should be optimized based on the UV-Vis spectrum of this compound).

c. Calibration and Quantification:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Inject the calibration standards and the samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Template)

Parameter Result Acceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

| Specificity | | No interfering peaks at the retention time of the analyte |

Table 2: Sample Analysis Results (Template)

Sample ID Peak Area Concentration (µg/mL)
Sample 1
Sample 2

| Sample 3 | | |

LC-MS/MS Method

This method is ideal for the quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates, where high sensitivity and specificity are required.

Experimental Protocol

a. Sample Preparation (Biological Matrix - e.g., Plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

b. Chromatographic Conditions:

  • Column: HILIC column (e.g., X-Bridge Glycan BEH Amide, 100 x 2.1 mm, 2.5 µm) or a C18 column.[6][8]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0.0 95
    3.0 5
    4.0 5
    4.1 95

    | 6.0 | 95 |

  • Flow Rate: 0.3 mL/min.[6][8]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte).

  • Multiple Reaction Monitoring (MRM):

    • Select the precursor ion (the molecular ion [M+H]⁺ or [M-H]⁻ of this compound).

    • Determine the optimal collision energy to generate stable and intense product ions.

    • Monitor at least two MRM transitions for confident quantification and confirmation.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Data Presentation

Table 3: LC-MS/MS Method Validation Parameters (Template)

Parameter Result Acceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) To be determined
Precision (%RSD) < 15% (20% at LLOQ)
Accuracy (% Bias) ± 15% (± 20% at LLOQ)
Matrix Effect To be determined

| Recovery | | To be determined |

Table 4: Pharmacokinetic Study Sample Analysis (Template)

Time Point (h) Concentration (ng/mL)
0 (Pre-dose)
0.5
1
2
4
8
12

| 24 | |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from a biological sample using LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS System reconstitution->lcms Injection integration Peak Integration lcms->integration Data Acquisition calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding substrate Substrate Protein rtk->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation, Survival) downstream->response inhibitor 4H-pyrrolo[2,3-d]thiazole- 5-carboxylic acid inhibitor->rtk Inhibition

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. It provides essential information about a compound's potential to induce cell death, a desirable characteristic for anti-cancer drugs but an adverse effect for other therapeutic indications.[1] This document provides a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a heterocyclic compound with potential therapeutic applications. The protocols outlined below are designed to be used in a research setting to determine the compound's cytotoxic profile through various cell-based assays.

Derivatives of thiazole are recognized for possessing a range of biological activities, including antiproliferative effects.[2] Similarly, various pyrrolo[2,3-d]pyrimidine and pyrrolotriazinone derivatives integrated with thiazole have shown significant cytotoxic effects against cancer cell lines.[3][4] These compounds often exert their effects by targeting critical signaling pathways involved in cancer progression.[4] A multi-assay approach is recommended for a thorough assessment of a compound's cytotoxic profile, measuring different cellular events to build a comprehensive understanding of its mechanism of action.[1]

Key Cytotoxicity Assays:

A multi-parametric approach is recommended to thoroughly assess the cytotoxic profile of this compound. This involves utilizing assays that measure different cellular events.[1]

  • Metabolic Activity Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6]

  • Membrane Integrity Assay (LDH Release Assay): This assay quantifies the leakage of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.[7][8] LDH release is a hallmark of necrosis or late-stage apoptosis.[1]

  • Apoptosis Assay (Caspase-3/7 Activity Assay): This assay detects the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9][10][11]

Data Presentation

To effectively compare the cytotoxic activity of this compound across different cell lines and assays, quantitative data such as the half-maximal inhibitory concentration (IC50) should be summarized in a clear and structured format.[1]

Table 1: Cytotoxicity of this compound against various cell lines.

Cell LineAssayExposure Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT48Data to be filled
LDH48Data to be filled
Caspase-3/724Data to be filled
A549 (Lung Cancer)MTT48Data to be filled
LDH48Data to be filled
Caspase-3/724Data to be filled
HepG2 (Liver Cancer)MTT48Data to be filled
LDH48Data to be filled
Caspase-3/724Data to be filled
Normal Fibroblasts MTT48Data to be filled
LDH48Data to be filled
Caspase-3/724Data to be filled

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is for determining cell viability based on metabolic activity.[5][6]

Materials:

  • 96-well flat-bottom plates[1]

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., fibroblasts)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[1][6]

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[1][5]

  • Phosphate-buffered saline (PBS)

  • Microplate reader[1][5]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[1] Include vehicle-treated (e.g., DMSO) and untreated control wells.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5][6] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5][12][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[1]

Lactate Dehydrogenase (LDH) Release Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[7]

Materials:

  • 96-well flat-bottom plates

  • Cells and test compound as in the MTT assay

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).[14]

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[1]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[1]

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[9][10][11]

Materials:

  • Opaque-walled 96-well plates (for luminescence or fluorescence assays)[10]

  • Cells and test compound

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or Apo-ONE®)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with this compound as previously described. Include appropriate controls.

  • Reagent Addition: After the incubation period (e.g., 24 hours), allow the plate to equilibrate to room temperature.[10] Add the caspase-3/7 reagent (prepared according to the manufacturer's instructions) to each well in a 1:1 ratio with the cell culture medium.[11]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: The signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in apoptosis.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_seeding Cell Seeding & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seed_plate Seed cells in 96-well plates cell_culture->seed_plate compound_prep Prepare Serial Dilutions of This compound treat_cells Treat cells with compound compound_prep->treat_cells seed_plate->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treat_cells->caspase_assay read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_ic50 Calculate % Viability/ Cytotoxicity & IC50 read_plate->calc_ic50

Caption: Workflow for evaluating the cytotoxicity of the test compound.

signaling_pathway Potential Signaling Pathway for Thiazole-Induced Cytotoxicity cluster_cell Cancer Cell compound 4H-pyrrolo[2,3-d]thiazole- 5-carboxylic acid receptor Cell Surface Receptor (e.g., EGFR) compound->receptor Inhibition? pi3k PI3K/Akt Pathway receptor->pi3k apoptosis Apoptosis pi3k->apoptosis Inhibition of survival signals cell_cycle Cell Cycle Arrest (G0/G1 Phase) pi3k->cell_cycle Regulation caspases Caspase-3/7 Activation apoptosis->caspases proliferation Decreased Cell Proliferation caspases->proliferation Induces cell_cycle->proliferation

Caption: Putative signaling pathway for thiazole-induced cytotoxicity.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct in vivo efficacy studies for the specific compound 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid were identified in the public domain. The following application notes and protocols are based on published studies of structurally related pyrrolothiazole derivatives and analogous heterocyclic compounds. These should serve as a guide for designing and conducting in vivo efficacy studies for novel compounds within this chemical class.

Introduction

The 4H-pyrrolo[2,3-d]thiazole scaffold is a heterocyclic structure of interest in medicinal chemistry due to its structural similarity to purine analogs and other biologically active molecules. Derivatives of this and related structures have shown potential in various therapeutic areas, including oncology and inflammatory diseases. This document provides a framework for evaluating the in vivo efficacy of this compound and its derivatives in relevant animal models.

Potential Therapeutic Applications and Corresponding Animal Models

Based on the activities of related compounds, potential therapeutic applications for this compound derivatives could include:

  • Anti-inflammatory and Analgesic Effects: Indicated by studies on[1][2]thiazolo[4,5-d]pyridazinones and other pyrrole derivatives.[1][3][4][5]

  • Anticancer Activity: Suggested by the anti-proliferative effects of various thiazole and pyrrolothiazole derivatives.[6]

Table 1: Summary of In Vivo Studies on Related Pyrrolothiazole Derivatives
Compound ClassTherapeutic AreaAnimal ModelKey Findings & Reference
Pyrrolo[2,3-d]pyrimidine derivativesAnti-inflammatoryCarrageenan-induced paw edema in ratsCompounds 4b, 5b, and 5c showed good anti-inflammatory activity, with 5b and 5c being more potent than ibuprofen at 4 hours.[1]
[1][2]Thiazolo[4,5-d]pyridazinone derivativesAnalgesic, Anti-inflammatory"Hot plate" model, "Acetic acid cramps" model in miceCompounds demonstrated varying degrees of analgesic and anti-inflammatory activities.[4][5]
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativesAnticancerMiceCompound 14 was orally bioavailable and well-tolerated in mice.[6]

Experimental Protocols

The following are generalized protocols for in vivo efficacy studies based on methodologies reported for related compounds.

Anti-inflammatory Efficacy in a Rat Model of Carrageenan-Induced Paw Edema

This model is a standard for evaluating acute anti-inflammatory activity.

Materials:

  • Test Compound (this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Positive Control (e.g., Ibuprofen)

  • Carrageenan (1% w/v in sterile saline)

  • Male Wistar rats (150-200 g)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control

    • Test Compound (at various doses)

    • Positive Control

  • Dosing: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Anticancer Efficacy in a Murine Xenograft Model

This model is used to assess the antitumor activity of a compound on human cancer cells implanted in immunodeficient mice.

Materials:

  • Test Compound

  • Vehicle (e.g., DMSO, Cremophor EL, and saline)

  • Positive Control (e.g., a standard-of-care chemotherapeutic agent)

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., athymic nude mice)

  • Calipers

Procedure:

  • Cell Culture and Implantation: Culture the selected human tumor cell line and implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula (Length x Width^2) / 2 is commonly used.

  • Grouping and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

  • Dosing: Administer the test compound, vehicle, or positive control according to the planned dosing schedule (e.g., daily, every other day) and route (e.g., i.p., p.o.).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for an Anticancer Pyrrolothiazole Derivative

The following diagram illustrates a hypothetical mechanism of action for an anticancer this compound derivative targeting a key signaling pathway in cancer cell proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Compound Pyrrolothiazole Derivative Compound->RAF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrrolothiazole derivative.

General Workflow for an In Vivo Efficacy Study

The following diagram outlines the typical workflow for conducting an in vivo efficacy study.

start Study Design & Protocol Development acclimatization Animal Acclimatization start->acclimatization model_induction Disease Model Induction/Implantation acclimatization->model_induction grouping Randomization into Groups model_induction->grouping dosing Treatment Administration (Compound/Vehicle/Control) grouping->dosing monitoring In-life Monitoring (e.g., tumor size, clinical signs) dosing->monitoring endpoint Endpoint & Euthanasia monitoring->endpoint analysis Data Collection & Analysis (e.g., tissue, blood) endpoint->analysis report Final Report analysis->report

Caption: A generalized workflow for conducting preclinical in vivo efficacy studies.

References

Techniques for Derivatizing 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic modification of the carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, particularly kinase inhibitors.

Introduction

The 4H-pyrrolo[2,3-d]thiazole core is a key pharmacophore found in a variety of biologically active compounds. Its structural similarity to purine bases makes it an attractive scaffold for targeting ATP-binding sites in enzymes, most notably protein kinases. The carboxylic acid at the 5-position serves as a versatile chemical handle for the introduction of diverse functional groups, enabling the modulation of physicochemical properties, target affinity, and selectivity. This document outlines key derivatization techniques, including amide bond formation, esterification, and bioisosteric replacement, providing detailed protocols and relevant biological context.

Key Derivatization Strategies

The primary strategies for modifying this compound focus on transformations of the carboxylic acid group to generate amides, esters, and carboxylic acid bioisosteres. These modifications are crucial for probing interactions with biological targets and improving drug-like properties.

A general workflow for the derivatization and subsequent biological evaluation is depicted below.

Derivatization Workflow A 4H-pyrrolo[2,3-d]thiazole- 5-carboxylic acid B Amide Derivatives A->B Amide Coupling C Ester Derivatives A->C Esterification D Bioisostere Derivatives (e.g., Tetrazole) A->D Bioisosteric Replacement E Biological Screening (e.g., Kinase Assays) B->E C->E D->E F SAR Analysis E->F

Caption: General workflow for derivatizing this compound.

I. Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents to probe for specific interactions with protein residues. The resulting carboxamides can exhibit improved biological activity and pharmacokinetic profiles compared to the parent carboxylic acid.

Protocol 1: General Procedure for Amide Coupling using EDC and HOBt

This protocol describes a standard and widely applicable method for the synthesis of 4H-pyrrolo[2,3-d]thiazole-5-carboxamides.

Materials:

  • This compound

  • Amine of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of TEA or DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide derivative.

Table 1: Examples of Amide Derivatives and their Biological Activity

DerivativeAmine MoietyCoupling ReagentsYield (%)Biological Activity (IC50)Target
1a N-(2-chloro-6-methylphenyl)amineEDC, HOBt-20.2 µMMCF-7 (cell line)[1]
1b 2-(4-methylpiperazin-1-yl)ethan-1-amineEDC, HOBt-Comparable to DasatinibK562 (cell line)[1]

Note: Data for analogous thiazole-5-carboxamides are presented due to the limited availability of specific data for 4H-pyrrolo[2,3-d]thiazole-5-carboxamide derivatives.

II. Esterification

Esterification of the carboxylic acid can be employed to enhance cell permeability and modify the pharmacokinetic profile of the parent compound. Esters can also serve as prodrugs, which are metabolized in vivo to release the active carboxylic acid.

Protocol 2: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol), anhydrous (used in excess as solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) as a catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid or TsOH (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure ester.

Table 2: Examples of Ester Derivatives

DerivativeAlcoholCatalystYield (%)
2a EthanolH₂SO₄Not reported
2b MethanolTsOHNot reported

III. Bioisosteric Replacement: Synthesis of Tetrazoles

Carboxylic acid bioisosteres, such as tetrazoles, are often employed in drug design to improve metabolic stability, enhance potency, and modulate physicochemical properties. Tetrazoles can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.

Protocol 3: Two-Step Synthesis of 5-substituted Tetrazole

This protocol describes a common method for converting a carboxylic acid to a tetrazole via a nitrile intermediate.

Step 1: Conversion of Carboxylic Acid to Nitrile

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in dioxane)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of ammonia (excess) and stir the reaction at room temperature for 2-4 hours to form the primary amide.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the primary amide.

  • Dehydrate the primary amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the nitrile.

Step 2: Cycloaddition to form the Tetrazole

Materials:

  • 4H-pyrrolo[2,3-d]thiazole-5-carbonitrile (from Step 1)

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the nitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5-2.0 eq) and triethylamine hydrochloride or ammonium chloride (1.5-2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute HCl to pH ~2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the 5-(1H-tetrazol-5-yl)-4H-pyrrolo[2,3-d]thiazole.

Biological Context: Inhibition of the JAK-STAT Signaling Pathway

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, which is structurally related to 4H-pyrrolo[2,3-d]thiazole, have been extensively investigated as inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[2] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[2]

JAK-STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor 4H-pyrrolo[2,3-d]thiazole Derivative Inhibitor->JAK Inhibition GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription Induction Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: Inhibition of the JAK-STAT signaling pathway by 4H-pyrrolo[2,3-d]thiazole derivatives.

As illustrated, cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[2] Small molecule inhibitors based on the 4H-pyrrolo[2,3-d]thiazole scaffold can competitively bind to the ATP-binding site of JAKs, thereby blocking the downstream signaling cascade. This mechanism of action provides a therapeutic rationale for their development in inflammatory diseases and cancers driven by aberrant JAK-STAT signaling.[3]

Conclusion

The this compound scaffold provides a valuable starting point for the synthesis of novel biologically active molecules. The derivatization techniques outlined in these application notes, including amide coupling, esterification, and bioisosteric replacement, offer robust methods for generating compound libraries for biological screening. The relevance of the related pyrrolo[2,3-d]pyrimidine core as a privileged structure for kinase inhibition, particularly targeting the JAK-STAT pathway, highlights the therapeutic potential of these derivatives. Further exploration of the structure-activity relationships of this compound derivatives is a promising avenue for the discovery of new therapeutic agents.

References

Application Notes: Fluorescent Labeling of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4H-pyrrolo[2,3-d]thiazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. Analogs, such as pyrrolo[2,3-d]pyrimidines, have been identified as potent multi-targeted kinase inhibitors, implicating them in the regulation of critical cellular processes including cell proliferation, survival, and angiogenesis. To elucidate the mechanism of action, cellular uptake, and subcellular localization of compounds based on the 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid core, fluorescent labeling is an indispensable tool. This document provides detailed protocols for the covalent attachment of fluorescent dyes to this compound and its subsequent application in cellular imaging.

The intrinsic fluorescence of the this compound core is presumed to be negligible for imaging purposes, necessitating the conjugation to a bright and photostable external fluorophore. The presented protocols focus on the widely applicable and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid moiety of the target molecule and an amine-functionalized fluorescent dye.

Principle of the Labeling Reaction

The fluorescent labeling of this compound is achieved through a two-step carbodiimide-mediated coupling reaction. First, the carboxylic acid group is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester. Finally, the NHS ester readily reacts with a primary amine on the fluorescent dye to form a stable amide bond, yielding the fluorescently labeled 4H-pyrrolo[2,3-d]thiazole derivative.

Data Presentation

The selection of a suitable fluorophore is critical for successful imaging experiments and depends on the available excitation sources, detector sensitivities, and the potential for multicolor imaging. The following tables summarize the key photophysical properties of selected commercially available amine-reactive fluorescent dyes suitable for labeling this compound.

Table 1: Photophysical Properties of Selected Amine-Reactive Fluorescent Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Unlabeled Compound ----
This compoundNot ReportedNot ReportedNot ReportedNot Reported
Green Emission
Alexa Fluor™ 488 NHS Ester494517~73,000[1]~0.92[2]
Orange/Red Emission
ATTO 550 NHS Ester554576~120,000[3]~0.80[3]
Far-Red Emission
Cyanine5 (Cy5) NHS Ester646662~250,000[4]~0.20[4]

Note: The photophysical properties of the unlabeled this compound are not reported in the literature and are assumed to be negligible for imaging applications.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the general procedure for conjugating an amine-reactive fluorescent dye to this compound using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, ATTO 550 NHS Ester, or Cyanine5 NHS Ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Thin-layer chromatography (TLC) plates (silica gel)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO immediately before use. Protect from light.

    • Prepare fresh 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Reaction Buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine 1 equivalent of this compound with 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS) in Reaction Buffer.

    • Vortex briefly to mix and incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • To the activated carboxylic acid solution, add 1.0-1.2 equivalents of the amine-reactive fluorescent dye solution.

    • Adjust the pH of the reaction mixture to 8.3 by adding Coupling Buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rotation.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC. The fluorescently labeled product should have a different retention factor (Rf) compared to the starting materials and should be visible under UV light and/or by its color.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Fluorescent Probe:

    • Purify the fluorescently labeled product by preparative reverse-phase HPLC. Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) as the mobile phase.

    • Collect the fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Storage:

    • Store the purified fluorescent probe desiccated at -20°C, protected from light.

Protocol 2: Cellular Imaging with the Fluorescently Labeled Probe

This protocol provides a general guideline for imaging the intracellular distribution of the fluorescently labeled this compound derivative in cultured cells.

Materials:

  • Cells of interest (e.g., cancer cell lines known to overexpress EGFR, Her2, VEGFR2, or with high CDK2 activity)

  • Culture medium appropriate for the cell line

  • Glass-bottom imaging dishes or coverslips

  • Fluorescently labeled this compound derivative (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation Solution (optional): 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium (for fixed cells)

  • Confocal or widefield fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells in their recommended medium.

    • Seed the cells onto glass-bottom imaging dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of imaging.

  • Labeling of Live Cells:

    • Prepare a working solution of the fluorescent probe in pre-warmed culture medium. The final concentration should be optimized for each cell line and probe, typically in the range of 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for a desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. The incubation time should be optimized based on the uptake kinetics of the probe.

    • (Optional) For co-localization studies, specific organelle trackers can be added during the last 15-30 minutes of incubation.

  • Washing and Imaging:

    • After incubation, remove the labeling medium and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • If desired, add a nuclear counterstain like Hoechst to the final wash or imaging medium according to the manufacturer's protocol.

    • Immediately proceed to imaging on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).

  • Fixation and Permeabilization (Optional):

    • After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI if desired.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Microscopy and Image Acquisition:

    • Use appropriate laser lines and emission filters for the chosen fluorophore and any counterstains.

    • Example Confocal Settings:

      • Alexa Fluor™ 488: Excitation at 488 nm, Emission collected at 500-550 nm.[5][6]

      • ATTO 550: Excitation at 561 nm, Emission collected at 570-620 nm.

      • Cyanine5 (Cy5): Excitation at 633 or 647 nm, Emission collected at 660-710 nm.[7]

    • Acquire images using settings that minimize phototoxicity and photobleaching, especially for live-cell imaging.

Mandatory Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_imaging Cellular Imaging Carboxylic_Acid 4H-pyrrolo[2,3-d]thiazole- 5-carboxylic acid Activation EDC/NHS Activation Carboxylic_Acid->Activation Step 1 Conjugation Amide Bond Formation Activation->Conjugation Step 2 Amine_Dye Amine-Reactive Fluorescent Dye Amine_Dye->Conjugation Purification HPLC Purification Conjugation->Purification Step 3 Labeled_Probe Fluorescent Probe Purification->Labeled_Probe Incubation Probe Incubation Labeled_Probe->Incubation Step 4 Cell_Culture Cell Seeding Cell_Culture->Incubation Washing Wash Unbound Probe Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Analysis Image Analysis Microscopy->Analysis signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Caspase9 Caspase-9 AKT->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Proliferation Probe Fluorescently Labeled 4H-pyrrolo[2,3-d]thiazole Derivative Probe->EGFR Inhibits Probe->VEGFR2 Inhibits Probe->Apoptosis Induces Probe->CDK2_CyclinE Inhibits logical_relationship cluster_probe_design Probe Design & Synthesis cluster_application Application in Imaging cluster_outcome Research Outcome Core 4H-pyrrolo[2,3-d]thiazole -5-carboxylic acid Linker Amide Bond Core->Linker provides attachment point Fluorophore Fluorescent Dye (e.g., Alexa Fluor, ATTO, Cy) Linker->Fluorophore covalently attaches Uptake Cellular Uptake Fluorophore->Uptake enables visualization of Localization Subcellular Localization Uptake->Localization Target Target Engagement (e.g., Kinases) Localization->Target Mechanism Elucidation of Mechanism of Action Target->Mechanism Development Informing Drug Development Mechanism->Development

References

Application of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. Fragments that bind, typically with low affinity, are then optimized and elaborated into more potent, drug-like molecules. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors. The analogous 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid represents an attractive, fragment-sized starting point for FBDD campaigns targeting ATP-binding sites in kinases. Its bicyclic core can mimic the hinge-binding interactions of the adenine ring of ATP, while the carboxylic acid moiety provides a handle for solvent interactions and a vector for chemical elaboration.

This document outlines a hypothetical application of this compound in an FBDD campaign against a generic protein kinase, detailing the experimental workflow, from initial fragment screening to hit validation and elaboration.

Hypothetical FBDD Workflow

The overall strategy for utilizing this compound as a starting fragment in a kinase-targeted FBDD campaign is depicted below. The process begins with the screening of a fragment library containing the core scaffold, followed by hit validation, structural biology studies to understand the binding mode, and subsequent fragment evolution to achieve high-potency lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., NMR, SPR, Thermal Shift) Fragment_Library->Primary_Screen Hits Initial Hits (mM affinity) Primary_Screen->Hits Orthogonal_Screen Orthogonal Screen (e.g., ITC, X-ray Crystallography) Hits->Orthogonal_Screen Binding_Mode Binding Mode Analysis Orthogonal_Screen->Binding_Mode Fragment_Elaboration Fragment Elaboration (Growing, Linking, Merging) Binding_Mode->Fragment_Elaboration SAR Structure-Activity Relationship (SAR) Fragment_Elaboration->SAR Lead_Compound Lead Compound (nM affinity) SAR->Lead_Compound Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Kinase Inhibitor (Derived from Fragment) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid. The information is compiled from established principles in heterocyclic chemistry and data from related syntheses.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and similar heterocyclic compounds.

Question: My reaction yield is consistently low. What are the initial steps for optimization?

Answer: Low yield is a common challenge in multi-step organic syntheses. A systematic optimization of reaction conditions is crucial. Key parameters to investigate include the choice of solvent, reaction temperature, and the stoichiometry of your starting materials. For instance, in related heterocyclic syntheses, a switch in solvent to acetic acid and an increase in temperature to reflux conditions have been shown to significantly improve yields.[1] It is recommended to perform a series of small-scale experiments to screen these variables.

Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: The formation of side products often arises from competing reaction pathways or decomposition of starting materials or intermediates. To enhance selectivity:

  • Protecting Groups: For precursors with reactive functional groups, the choice of protecting group can be critical. In syntheses of similar pyrrolo-thiadiazole structures, electron-withdrawing protecting groups on the pyrrole nitrogen have led to superior yields compared to electron-donating groups.[2]

  • Temperature Control: Running the reaction at a lower temperature may favor the desired kinetic product over thermodynamic side products. Conversely, if the desired product is the more stable one, higher temperatures might be beneficial. However, be mindful that higher temperatures can also lead to decomposition.[2]

  • Additive Screening: The addition of certain reagents can influence the reaction pathway. For example, in some thiazole syntheses, the use of an additive like isonicotinic acid has been shown to improve yields.[3]

Question: The reaction appears to stall before completion. What could be the cause and how can I address it?

Answer: A stalled reaction can be due to several factors:

  • Reagent Purity: Ensure the purity of your starting materials and solvents. Impurities can inhibit catalysts or react with starting materials.

  • Catalyst Deactivation: If your synthesis involves a catalyst, it may be deactivating over time. Consider adding fresh catalyst or using a more robust catalytic system.

  • Equilibrium: The reaction may have reached equilibrium. If so, you might need to shift the equilibrium towards the product side, for example, by removing a byproduct as it is formed.

  • Insolubility: If a starting material or intermediate precipitates out of the solution, the reaction will stop. A change of solvent to one with better solubilizing properties for all components at the reaction temperature might be necessary.

Question: I am having difficulty with the final purification of the this compound. What techniques are recommended?

Answer: The purification of carboxylic acid-containing heterocyclic compounds can be challenging due to their polarity and potential for zwitterion formation.

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution or are insoluble at high temperatures.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A polar eluent system will likely be required. To mitigate streaking on the column, which is common with acidic compounds, you can add a small amount of a volatile acid like acetic acid or formic acid to the eluent.

  • Acid-Base Extraction: You can exploit the acidic nature of the carboxylic acid group. Dissolve the crude product in an organic solvent and extract it into a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and the desired product can be precipitated by acidifying the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for constructing the 4H-pyrrolo[2,3-d]thiazole core?

A1: A common approach to building fused heterocyclic systems like this involves the sequential construction of the individual rings. One possible strategy is to first synthesize a substituted pyrrole ring, followed by the annulation of the thiazole ring onto the pyrrole core. The specific precursors and reaction conditions will depend on the desired substitution pattern.

Q2: How critical is the purity of the starting materials for this synthesis?

A2: The purity of starting materials is paramount in any multi-step synthesis. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. It is highly recommended to purify all starting materials to the highest possible degree before use.

Q3: What analytical techniques are best for monitoring the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative information about the reaction progress and help identify any intermediates or side products.

Q4: Are there any known safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some reagents used in heterocyclic synthesis can be toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.

Quantitative Data on Reaction Optimization

The following table summarizes data from optimization studies on related heterocyclic syntheses, which can provide a starting point for the optimization of this compound synthesis.

EntrySolventTemperature (°C)Time (h)Other ConditionsYield (%)Reference
1VariousRoom Temp3-12[1]
2Acetic AcidReflux3-45[1]
3Various--Different acidic additives-[3]
4---Isonicotinic acid additive66[3]
5ChloroformReflux-N-benzyl protecting group25[2]
6ChloroformReflux-N-methyl protecting group15[2]

Experimental Protocols

The following is a representative, hypothetical protocol for the synthesis of a this compound derivative. Note: This protocol is based on general methodologies for similar heterocyclic systems and will likely require optimization for the specific target molecule.

Step 1: Synthesis of a Substituted Pyrrole Precursor

A detailed protocol for the synthesis of the pyrrole starting material would be the first step. This will vary greatly depending on the available starting materials.

Step 2: Thiazole Ring Formation

  • To a solution of the pyrrole precursor (1 equivalent) in a suitable solvent (e.g., acetic acid or a high-boiling point solvent like DMF or toluene), add the necessary reagents for thiazole ring formation. This could involve, for example, a reaction with a thiocyanate and a subsequent cyclization step.

  • The reaction mixture is then heated to the optimized temperature (e.g., reflux) and stirred for the required amount of time (e.g., 3-24 hours), while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is isolated by filtration if it precipitates, or by evaporation of the solvent followed by extraction.

  • The crude product is then purified using an appropriate method, such as recrystallization or column chromatography.

Step 3: Saponification to the Carboxylic Acid (if starting from an ester)

  • The pyrrolo[2,3-d]thiazole ester (1 equivalent) is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • An excess of a base (e.g., sodium hydroxide or lithium hydroxide, 2-5 equivalents) is added.

  • The mixture is stirred at room temperature or heated to reflux until the ester is completely hydrolyzed (monitored by TLC or LC-MS).

  • The alcohol is removed under reduced pressure.

  • The aqueous solution is washed with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

  • The aqueous layer is cooled in an ice bath and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

G cluster_0 Troubleshooting Workflow start Low Yield or Side Products cond1 Reaction Conditions (Solvent, Temp, Stoichiometry) start->cond1 proc1 Optimize Conditions cond1->proc1 Non-optimal cond2 Starting Material Purity cond1->cond2 Optimal proc1->start proc2 Purify Starting Materials cond2->proc2 Impure cond3 Protecting Group Strategy cond2->cond3 Pure proc2->start proc3 Screen Protecting Groups cond3->proc3 Ineffective end Improved Yield cond3->end Effective proc3->start

Caption: A workflow diagram for troubleshooting common issues in synthesis.

G cluster_1 Hypothetical Synthetic Pathway A Substituted Pyrrole Precursor B Thiazole Ring Annulation A->B C Ester Derivative of Pyrrolo[2,3-d]thiazole B->C D Saponification C->D E 4H-pyrrolo[2,3-d]thiazole- 5-carboxylic acid D->E

Caption: A possible synthetic route to the target molecule.

References

Technical Support Center: Overcoming Solubility Issues of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid and similar heterocyclic compounds during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating when I dilute my DMSO stock solution into an aqueous assay buffer. What is the likely cause?

A: This is a common issue known as "precipitation upon dilution."[1] It occurs because the compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but has much lower solubility in the aqueous buffer. When the DMSO stock is diluted, the solvent polarity changes drastically, causing the compound to crash out of solution if its concentration exceeds its aqueous solubility limit.[2][3]

Q2: What is the first step I should take to address the precipitation of my compound?

A: The first and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent, with DMSO being the most common choice.[1][4] From this stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.[1][4]

Q3: How does the pH of my assay buffer affect the solubility of this compound?

A: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent.[2][5] At a pH below its pKa, the carboxylic acid group will be protonated and the molecule will be in its less soluble, neutral form.[5] At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more water-soluble.[5][6] Therefore, increasing the pH of your buffer can significantly enhance solubility.[5][7]

Q4: Are there alternatives to DMSO for preparing my stock solution?

A: Yes, other water-miscible organic solvents can be used, such as dimethylformamide (DMF) or ethanol.[2] However, their suitability and potential effects on your specific assay should be carefully evaluated. The choice of solvent can influence the solubility and stability of your compound.

Q5: Can I use gentle heating or sonication to help dissolve my compound?

A: Gentle warming and sonication can be effective in dissolving stubborn compounds.[4][8] However, these methods should be used with caution as they can potentially lead to compound degradation, especially for thermally labile molecules.[4] It is advisable to test the stability of your compound under these conditions.

Q6: What are cyclodextrins and how can they help with solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble guest molecules, like your compound, forming inclusion complexes that have increased aqueous solubility and stability.[11][12][13] This is a powerful technique to enhance the delivery of hydrophobic drugs in biological systems.[9][14]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock

Symptoms:

  • Cloudiness or visible precipitate in the assay wells after adding the compound.[15]

  • Inconsistent or non-reproducible assay results.[16]

  • A steep, non-saturating dose-response curve, which may indicate compound aggregation.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Low or No Apparent Biological Activity

Symptoms:

  • The compound does not show the expected biological effect, even at high concentrations.

  • High variability between replicate wells.

Possible Cause Related to Solubility: The actual concentration of the dissolved, active compound in the assay is much lower than the nominal concentration due to poor solubility and precipitation.

Troubleshooting Steps:

  • Visually inspect the assay plate: Look for any signs of precipitation. Even a faint cloudiness can indicate a problem.[4]

  • Perform a solubility test: Before conducting the full biological assay, determine the maximum soluble concentration of your compound in the final assay buffer.

  • Re-evaluate the dose-response curve: Ensure your tested concentration range is below the determined solubility limit.

  • Implement solubilization strategies: If the required concentration for biological activity is above the solubility limit, apply the methods described in the FAQs and protocols below (e.g., pH adjustment, use of cyclodextrins).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a stock solution of a poorly soluble compound.[17][18][19]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

  • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

  • Calculate the volume of DMSO required to achieve the desired high concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the tube containing the compound.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[20]

Protocol 2: pH-Dependent Solubility Assessment

This protocol outlines a method to determine the effect of pH on the solubility of your compound.

Materials:

  • Compound stock solution in DMSO (e.g., 10 mM)

  • A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Pipette 98 µL of each buffer with a different pH into separate wells of the 96-well plate.

  • Add 2 µL of the 10 mM compound stock solution in DMSO to each well to achieve a final concentration of 200 µM. This creates a 1:50 dilution.[3]

  • Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.

  • Incubate the plate at the intended assay temperature for 15-30 minutes.

  • Visually inspect each well for signs of precipitation.

  • Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.

  • The buffer with the lowest absorbance reading and no visible precipitate corresponds to the pH at which the compound is most soluble.

Protocol 3: Improving Solubility with Cyclodextrins

This protocol provides a general method for using cyclodextrins to enhance compound solubility.[11][12]

Materials:

  • Compound stock solution in DMSO

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Assay buffer

Procedure:

  • Prepare a stock solution of the cyclodextrin in the assay buffer (e.g., 100 mM HP-β-CD).

  • Prepare a series of dilutions of the cyclodextrin stock solution in the assay buffer.

  • In separate tubes, add your compound from the DMSO stock to each cyclodextrin dilution to achieve the desired final compound concentration.

  • Ensure the final DMSO concentration remains constant and below the tolerance level of your assay.

  • Vortex the solutions and incubate at room temperature for at least 30 minutes to allow for complex formation.

  • Visually inspect for precipitation and proceed with your biological assay using the cyclodextrin-formulated compound.

Data Presentation

Table 1: Solubility of this compound in Different Solvents (Hypothetical Data)

SolventConcentration (mM)Visual Observation
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
Ethanol5Soluble
DMSO> 100Freely Soluble
DMF> 100Freely Soluble

Table 2: Effect of pH on the Aqueous Solubility of this compound at 100 µM (Hypothetical Data)

Buffer pHTurbidity (OD at 600 nm)Visual Observation
5.00.52Heavy Precipitate
6.00.25Moderate Precipitate
7.00.08Slight Haze
7.40.05Clear Solution
8.00.04Clear Solution

Visualization of Key Processes

Signaling_Pathway cluster_styles Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Receptor->Kinase activates Substrate Substrate Kinase->Substrate phosphorylates Phospho-Substrate Phospho-Substrate Transcription Factor Transcription Factor Phospho-Substrate->Transcription Factor activates Gene Expression Gene Expression Transcription Factor->Gene Expression Biological Response Biological Response Gene Expression->Biological Response Inhibitor Inhibitor (4H-pyrrolo[2,3-d]thiazole- 5-carboxylic acid) Inhibitor->Kinase

Caption: Hypothetical signaling pathway inhibited by the compound.

Caption: Experimental workflow for compound preparation and testing.

References

Technical Support Center: Optimization of Pyrrolo[2,3-d]thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of the pyrrolo[2,3-d]thiazole ring system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyrrolo[2,3-d]thiazoles, offering potential causes and solutions in a question-and-answer format. The primary synthetic routes covered are the Hantzsch thiazole synthesis, the Gewald aminothiophene synthesis (as a route to precursors), and the Hurd-Mori reaction for related thiadiazole ring formation, with principles applicable to thiazole synthesis.

Issue 1: Low or No Product Yield

Q1: My Hantzsch reaction to form a thiazole precursor for the pyrrolo[2,3-d]thiazole system is giving a low yield. What are the common causes?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in your α-haloketone or thioamide can lead to undesired side reactions, consuming starting materials and complicating purification. The stability of the thioamide, particularly under acidic conditions, can also be a limiting factor.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial for reaction rate and yield. While various solvents can be employed, the optimal choice depends on the specific substrates. For some one-pot, three-component syntheses of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have proven effective under reflux.[1] Microwave-assisted syntheses have utilized methanol effectively.[1] It is recommended to perform small-scale solvent screening to determine the best option for your reaction.

    • Temperature: Reaction temperatures can vary significantly. Conventional heating methods often necessitate several hours of refluxing.[1] In contrast, microwave-assisted synthesis can dramatically reduce reaction times to minutes and may be conducted at temperatures between 90-130°C.[1]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. Ensure accurate measurement of all starting materials.

Q2: I'm attempting a Gewald reaction to synthesize a 2-aminothiophene precursor and experiencing a low yield. What should I investigate?

A2: For low yields in the Gewald synthesis, consider the following:

  • Inefficient Knoevenagel-Cope Condensation: This initial step is critical.

    • Base Selection: The choice of base is important. For less reactive ketones, a stronger or different class of base may be necessary. Screening bases such as piperidine, morpholine, or triethylamine is advisable.[2]

    • Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[2]

  • Poor Sulfur Solubility or Reactivity:

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of elemental sulfur.[2]

    • Temperature: Gently heating the reaction mixture (typically to 40-60°C) can enhance sulfur's reactivity. However, excessive heat may lead to side reactions.[2]

  • Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. Isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation first, and then react it with sulfur and a base in a separate step.[2] Microwave irradiation has also been shown to improve yields and shorten reaction times for challenging substrates.[2]

Q3: My Hurd-Mori type cyclization to form the fused thiadiazole ring in a pyrrolo[2,3-d]thiadiazole system is failing. What is a critical factor to consider?

A3: The success of the Hurd-Mori ring closure is highly dependent on the nature of the N-protecting group on the pyrrolidine precursor.[2][3]

  • Electron-Donating vs. Electron-Withdrawing Groups: The basicity of the ring nitrogen atom in the precursor plays a major role.

    • Electron-donating groups (e.g., alkyl groups) can lead to poor conversion to the desired 1,2,3-thiadiazoles.[2][3]

    • Electron-withdrawing groups (e.g., methyl carbamate) have been shown to give superior yields.[2][3] For instance, in the synthesis of methyl pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylates, an N-carbamate protected precursor gave a 94% yield, while N-alkylated precursors resulted in yields of only 15-25%.[3]

Issue 2: Formation of Side Products

Q1: I'm observing significant side products in my Gewald reaction. What are they likely to be and how can I minimize them?

A1: Common byproducts in the Gewald reaction include unreacted starting materials and dimers of the Knoevenagel-Cope product.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or screening for a more effective catalyst.[2]

  • Dimerization: The α,β-unsaturated nitrile intermediate can sometimes dimerize. Optimizing the reaction conditions to favor the intramolecular cyclization over dimerization is key. This can involve adjusting the base, solvent, and temperature.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the optimization of various synthetic routes for thiazole and related heterocyclic ring formations.

Table 1: Optimization of Hantzsch Thiazole Synthesis - Conventional vs. Ultrasonic Irradiation [5]

EntryMethodCatalyst (mol%)SolventTime (h)Yield (%)
1Conventional HeatingSiW/SiO2 (15%)Ethanol/Water (1:1)287
2Ultrasonic IrradiationSiW/SiO2 (15%)Ethanol/Water (1:1)1.590
3Conventional HeatingSiW/SiO2 (10%)Ethanol/Water (1:1)2.582
4Ultrasonic IrradiationSiW/SiO2 (10%)Ethanol/Water (1:1)285
5Conventional HeatingNoneEthanol/Water (1:1)3.550

Table 2: Influence of N-Protecting Group on Hurd-Mori Cyclization Yield for Pyrrolo[2,3-d][1][3][4]thiadiazole Synthesis [3]

Precursor N-SubstituentProtecting Group TypeReaction ConditionsYield (%)
Benzyl (Bn)Electron-DonatingSOCl₂, CHCl₃, reflux25
Methyl (Me)Electron-DonatingSOCl₂, CHCl₃, reflux15
Methyl Carbamate (CO₂Me)Electron-WithdrawingSOCl₂, CH₂Cl₂, -10°C to rt94

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[4]

This protocol provides a general procedure for the Hantzsch thiazole synthesis.

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The product should precipitate.

  • Isolation: Filter the mixture through a Buchner funnel. Wash the filter cake with water.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.

Protocol 2: General One-Pot Gewald Synthesis of 2-Aminothiophenes[2]

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Addition: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Solvent and Base: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Further purification can be achieved by recrystallization.

Protocol 3: Hurd-Mori Synthesis of Methyl 4-(Methoxycarbonyl)-pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylate[3]

This protocol details the synthesis of a pyrrolo[2,3-d]thiadiazole, highlighting the key cyclization step.

  • Precursor Synthesis: The hydrazono precursor is synthesized from the corresponding N-protected 5-thioxopyrrolidine-3-carboxylate.

  • Cyclization Reaction:

    • Dissolve the hydrazono precursor (5.9 mmol) in dry dichloromethane (20 mL).

    • Add this solution to a cooled mixture (-10 to -5°C) of thionyl chloride (41.4 mmol) and dry dichloromethane (70 mL) over a period of 60 minutes.

    • After the addition is complete, warm the mixture to room temperature and stir overnight.

  • Work-up:

    • Concentrate the mixture in vacuo.

    • Take up the residue in dichloromethane, treat with an excess of triethylamine, and concentrate again.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over sodium sulfate and concentrate.

  • Purification: The crude product is purified by recrystallization from ethyl acetate to yield the pure product (94% yield in this example).

Mandatory Visualizations

Logical Relationships and Workflows

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity reaction_conditions Evaluate Reaction Conditions start->reaction_conditions side_reactions Investigate Side Reactions start->side_reactions check_purity->reaction_conditions Purity confirmed purify_sm Purify Starting Materials (e.g., recrystallization, distillation) check_purity->purify_sm Impurities detected optimize_temp Optimize Temperature reaction_conditions->optimize_temp optimize_solvent Optimize Solvent reaction_conditions->optimize_solvent optimize_catalyst Optimize Catalyst/ Base reaction_conditions->optimize_catalyst analyze_byproducts Analyze Byproducts (e.g., via NMR, LC-MS) side_reactions->analyze_byproducts rerun_reaction Re-run Reaction with Purified Materials purify_sm->rerun_reaction temp_screen Screen a range of temperatures (e.g., RT, 50°C, reflux) optimize_temp->temp_screen solvent_screen Test different solvents (polar/aprotic, dry/wet) optimize_solvent->solvent_screen catalyst_screen Screen different catalysts/bases and concentrations optimize_catalyst->catalyst_screen adjust_stoichiometry Adjust Reactant Stoichiometry analyze_byproducts->adjust_stoichiometry Side products from imbalanced stoichiometry

Caption: Troubleshooting workflow for low product yield in pyrrolo[2,3-d]thiazole synthesis.

Gewald_Reaction_Workflow start Start: Gewald Synthesis of 2-Aminothiophene Precursor reactants 1. Mix Carbonyl Compound, Active Methylene Compound, & Elemental Sulfur start->reactants solvent_base 2. Add Solvent (e.g., EtOH) & Base (e.g., Morpholine) reactants->solvent_base knoevenagel 3. Knoevenagel-Cope Condensation solvent_base->knoevenagel sulfur_addition 4. Sulfur Addition to α,β-unsaturated nitrile knoevenagel->sulfur_addition cyclization 5. Intramolecular Cyclization sulfur_addition->cyclization product End: 2-Aminothiophene Product cyclization->product

Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophene precursors.

Hurd_Mori_Decision_Tree start Low Yield in Hurd-Mori Cyclization? check_n_group Check the N-substituent on the Pyrrolidine Ring start->check_n_group is_edg Is it an Electron-Donating Group (EDG)? (e.g., Alkyl) check_n_group->is_edg is_ewg Is it an Electron-Withdrawing Group (EWG)? (e.g., Carbamate) is_edg->is_ewg No change_to_ewg Action: Replace EDG with an EWG. is_edg->change_to_ewg Yes optimize_other Problem likely lies elsewhere. Optimize other parameters: - Temperature - Solvent - Reaction Time is_ewg->optimize_other Yes

Caption: Decision tree for troubleshooting low yields in Hurd-Mori type cyclizations.

References

Troubleshooting guide for the synthesis of substituted pyrrolo[2,3-d]thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of substituted pyrrolo[2,3-d]thiazoles.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields in the cyclization step to form the pyrrolo[2,3-d]thiazole core. What are the most common causes?

A1: Low yields in the formation of the pyrrolo[2,3-d]thiazole core often stem from several critical factors. The choice of N-protecting group on the pyrrolidine precursor can significantly impact the success of the cyclization. For instance, in related syntheses like the Hurd-Mori reaction for pyrrolo[2,3-d][1][2][3]thiadiazoles, electron-donating groups such as alkyl substituents on the pyrrolidine nitrogen have been shown to give poor conversion rates.[1][2] In contrast, employing electron-withdrawing protecting groups, like a methyl carbamate, can lead to superior yields.[1][2]

Additionally, reaction conditions such as temperature, reaction time, and the choice of solvent are crucial. In some cases, the reaction may require heating under reflux for an extended period, while in others, cooling might be necessary to minimize side product formation.[1] The stoichiometry of the reagents should also be carefully controlled.

Finally, the purity of the starting materials is paramount. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

Q2: I am observing the formation of significant side products during my reaction. How can I identify and minimize them?

A2: The formation of side products is a common challenge in heterocyclic synthesis. The first step in minimizing them is to identify their structures, typically through techniques like NMR, mass spectrometry, and comparison with known compounds. Common side products can arise from incomplete reactions, degradation of starting materials or products, or alternative reaction pathways.

To minimize side product formation, consider the following strategies:

  • Optimize Reaction Temperature: Both excessively high and low temperatures can lead to side reactions. A systematic study to find the optimal temperature for your specific substrate is recommended.

  • Control Reagent Addition: Slow, dropwise addition of a reagent can sometimes prevent localized high concentrations that may favor side reactions.

  • Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Purification of Starting Materials: Ensure the precursors are of high purity to avoid introducing contaminants that could lead to unwanted reactions.

Q3: What are the recommended purification techniques for substituted pyrrolo[2,3-d]thiazoles?

A3: The purification of substituted pyrrolo[2,3-d]thiazoles typically involves standard chromatographic techniques. Flash column chromatography using silica gel is a widely used method.[1] The choice of eluent system will depend on the polarity of the target compound and any impurities. Common solvent systems include mixtures of ethyl acetate and a less polar solvent like hexanes or petroleum ether.[1] In some instances, recrystallization from an appropriate solvent can also be an effective method for obtaining highly pure material.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is one of the most frequent issues encountered. The following workflow can help diagnose and resolve the problem.

LowYieldTroubleshooting start Low or No Product Yield check_starting_materials Verify Purity and Integrity of Starting Materials start->check_starting_materials check_starting_materials->start Impurities Found (Purify/Re-characterize) check_reaction_conditions Review Reaction Conditions check_starting_materials->check_reaction_conditions Materials OK check_reaction_conditions->start Deviation Found (Correct) check_reagents Confirm Reagent Stoichiometry and Activity check_reaction_conditions->check_reagents Conditions as Planned check_reagents->start Error Found (Correct) optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_time Vary Reaction Time optimize_temp->optimize_time change_solvent Screen Different Solvents optimize_time->change_solvent change_pg Consider Alternative N-Protecting Group change_solvent->change_pg success Improved Yield change_pg->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Incomplete Cyclization or Presence of Intermediates

If you observe starting materials or reaction intermediates in your final product mixture, consider the following.

IncompleteReaction start Incomplete Reaction/ Presence of Intermediates increase_time Increase Reaction Time start->increase_time increase_temp Increase Reaction Temperature increase_time->increase_temp Still Incomplete outcome Reaction Driven to Completion increase_time->outcome Complete check_catalyst Verify Catalyst Activity/ Loading increase_temp->check_catalyst Still Incomplete increase_temp->outcome Complete add_reagent Add Excess of a Stable Reagent check_catalyst->add_reagent Catalyst OK check_catalyst->outcome Catalyst Inactive (Replace) add_reagent->outcome

Caption: Logic for addressing incomplete reactions.

Experimental Protocols

General Procedure for the Synthesis of Methyl Pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylates (Hurd-Mori Reaction)

This protocol is adapted from a reported synthesis and illustrates a key cyclization step that can be prone to issues.[1]

  • A solution of the N-protected pyrrolidine precursor (e.g., compound 7c , 1.66 mmol) in dry chloroform (10 mL) is prepared.

  • This solution is added to a refluxing mixture of thionyl chloride (e.g., 21.9 mmol) and dry chloroform (10 mL).

  • The reaction mixture is refluxed for an extended period (e.g., 16 hours).

  • After completion, the mixture is concentrated in vacuo.

  • The residue is taken up in dichloromethane and washed with water.

  • The organic layer is dried over sodium sulfate and concentrated.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate) or flash column chromatography.

Data Presentation

Table 1: Effect of N-Protecting Group on Hurd-Mori Cyclization Yield

PrecursorN-Protecting GroupYield of Pyrrolo[2,3-d][1][2][3]thiadiazoleReference
7a Benzyl (Electron-donating)Poor conversion[1]
7b Methyl (Electron-donating)Poor conversion[1]
7c Methyl carbamate (Electron-withdrawing)94%[1]

This table clearly demonstrates the significant influence of the electronic nature of the N-protecting group on the reaction outcome. Researchers encountering low yields should consider this as a primary point of optimization.

References

Technical Support Center: Enhancing the Stability of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they crucial for my research?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values.[1][2] These studies are essential for several reasons:

  • Pathway Elucidation: They help identify likely degradation products and understand the intrinsic stability of the molecule.[1][3]

  • Method Development: They are critical for developing and validating stability-indicating analytical methods that can effectively separate the intact drug from its degradation products.[3][4]

  • Formulation Strategy: Understanding how the molecule degrades informs the development of stable formulations by selecting appropriate excipients and packaging.[1]

  • Storage Conditions: The data helps in recommending suitable storage conditions and determining the shelf life of the final product.[1]

Q2: What are the most common degradation pathways for thiazole-containing compounds?

The thiazole ring, while aromatic, can be susceptible to certain chemical transformations. Key vulnerabilities include:

  • Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation. Forced degradation studies often use agents like hydrogen peroxide (H₂O₂) to test for this.[4]

  • Hydrolysis: The amide and carboxylic acid functional groups commonly present in derivatives can be susceptible to hydrolysis under acidic or basic conditions.[4] The stability across a wide range of pH values should be evaluated.[2]

  • Photolysis: Many heterocyclic compounds are sensitive to light. Photostability testing is a mandatory part of stability studies to determine if the compound requires protection from light.[2][5]

Q3: How can I enhance the stability of my this compound derivative?

Improving stability often involves formulation and packaging strategies:

  • pH Adjustment: If the compound is susceptible to pH-dependent hydrolysis, formulating it in a buffered solution at its most stable pH can significantly enhance its shelf life.

  • Excipient Compatibility: Ensure that the excipients used in the formulation do not react with the active pharmaceutical ingredient (API). Stability studies should include the API in the presence of key excipients.[6]

  • Antioxidants: If the molecule is prone to oxidation, adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation can be protective.

  • Opaque Packaging: For photolabile compounds, using light-resistant packaging (e.g., amber vials) is a simple and effective solution.[6]

  • Solid-State Modification: Preparing different salt forms or polymorphs of the compound can sometimes lead to a more stable solid form.

Troubleshooting Guide

Q4: I am observing multiple unexpected peaks in my HPLC chromatogram after a stress study. What should I do?

This is a common outcome of forced degradation. The new peaks are likely degradation products. The following workflow can help you troubleshoot this issue.

G start Unexpected Peaks Observed in HPLC check_blank 1. Analyze a Placebo/Blank Sample (Stressed without API) start->check_blank is_degradant Are peaks still present? check_blank->is_degradant from_excipient Peaks are from excipient/solvent degradation. Modify formulation or blank. is_degradant->from_excipient Yes api_degradant Peaks are API-related degradants. is_degradant->api_degradant No method_dev 2. Ensure HPLC Method is Stability-Indicating api_degradant->method_dev peak_purity Check peak purity and resolution (Rs > 2) between API and degradant peaks. method_dev->peak_purity is_good Is resolution adequate? peak_purity->is_good optimize_hplc Optimize HPLC method: - Change mobile phase composition - Adjust gradient - Try a different column chemistry is_good->optimize_hplc No characterize 3. Characterize Degradants is_good->characterize Yes optimize_hplc->method_dev lcms Use LC-MS to determine the mass of the degradants and propose structures. characterize->lcms end Pathway Understood lcms->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q5: My compound shows significant degradation (>20%) in all stress conditions. What does this indicate?

High degradation across all conditions (acid, base, oxidation, heat) suggests the molecule has intrinsic stability issues.

  • Re-evaluate the Core Scaffold: The 4H-pyrrolo[2,3-d]thiazole core itself may be inherently unstable. Consider if medicinal chemistry efforts can modify the scaffold to improve stability while retaining activity.

  • Focus on Formulation: This is a situation where formulation strategies are critical. Lyophilization (freeze-drying) to remove water and storing the compound as a dry powder can prevent hydrolytic degradation.

  • Strict Storage: The compound will likely require stringent storage conditions, such as refrigeration or freezing, in an inert atmosphere (e.g., under argon or nitrogen) and protected from light.

Illustrative Data

The following table presents hypothetical data from a forced degradation study on a this compound derivative ("Compound Y") to illustrate a typical data summary.

Stress ConditionParametersTime% Assay of Compound Y% DegradationNo. of Degradants
Acid Hydrolysis 0.1 M HCl24 h88.5%11.5%2
Base Hydrolysis 0.1 M NaOH8 h81.2%18.8%3
Oxidative 6% H₂O₂24 h92.1%7.9%1
Thermal 60°C7 days98.7%1.3%1
Photolytic ICH Option 2-95.4%4.6%2
Control Room Temp7 days99.8%0.2%0

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for conducting forced degradation studies as recommended by ICH guidelines.[1][2]

G start Start: Prepare Stock Solution of API (e.g., 1 mg/mL) acid Acid Hydrolysis Add 0.1 M HCl, reflux for 4h. Neutralize with NaOH. start->acid base Base Hydrolysis Add 0.1 M NaOH, reflux for 2h. Neutralize with HCl. start->base oxid Oxidative Degradation Add 6% H2O2, store at RT for 24h. start->oxid therm Thermal Degradation Expose solid API to 60°C for 7 days. start->therm photo Photolytic Degradation Expose solid API to ICH Q1B light conditions. start->photo dilute Dilute all samples to final concentration (e.g., 100 µg/mL) with mobile phase acid->dilute base->dilute oxid->dilute therm->dilute photo->dilute inject Inject samples into a validated stability-indicating HPLC-UV/PDA system dilute->inject analyze Analyze Data: - Calculate % degradation - Perform mass balance - Check peak purity inject->analyze end End: Degradation Profile Established analyze->end

Caption: General workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Reflux the mixture for a specified period (e.g., 4-8 hours). Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration with mobile phase.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Reflux for a specified period (e.g., 2-4 hours). Cool, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% v/v hydrogen peroxide. Store at room temperature for 24 hours, protected from light, then dilute.[4]

  • Thermal Degradation: Store a known quantity of the solid compound in an oven at 60°C for 7 days. Afterward, dissolve the powder to prepare a sample at the final concentration.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.

Objective: To develop a method that separates the main compound from all potential degradation products, process impurities, and excipients.

Methodology:

  • Column Selection: Start with a versatile, robust column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Wavelength Selection: Dissolve the compound in mobile phase and scan it using a UV-Vis spectrophotometer. Select the wavelength of maximum absorbance (λ-max) for detection.[4] For the thiazole scaffold, this is often in the 230-280 nm range.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as Acetonitrile:Water or Methanol:Water, often with a pH modifier like 0.1% formic acid or a buffer (e.g., phosphate buffer) to ensure sharp peak shapes.

    • Use a stressed sample (a mix of samples from the forced degradation study) for method development.

  • Isocratic vs. Gradient Elution:

    • Run an initial broad gradient (e.g., 5% to 95% organic solvent over 30 minutes) to determine the approximate elution time of the parent compound and the number of degradants.

    • If all peaks elute quickly with good separation, an isocratic method may be suitable.

    • If peaks are spread out or co-elute, optimize a gradient program to achieve a resolution (Rs) of >2 between all peaks of interest.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the method can separate the API from its known degradation products.

Hypothetical Signaling Pathway Involvement

Many heterocyclic compounds, including those with thiazole motifs, are developed as kinase inhibitors.[7] Should a this compound derivative be investigated as a kinase inhibitor, its mechanism would involve interfering with intracellular signaling pathways that control cell growth and proliferation.

G gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) gf->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation compound 4H-pyrrolo[2,3-d]thiazole Derivative (Inhibitor) compound->pi3k

References

Technical Support Center: Purification of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform before starting the purification of this compound?

A1: Before beginning purification, it is crucial to confirm the identity and approximate purity of your crude material. Techniques such as ¹H NMR and LC-MS are highly recommended to understand the impurity profile. This initial analysis will help in selecting the most appropriate purification strategy. For instance, the presence of highly polar impurities might suggest a different solvent system for recrystallization or chromatography.

Q2: What are the most common purification techniques for compounds similar to this compound?

A2: The most common and effective purification techniques for this class of compounds are recrystallization and column chromatography.[1][2] Recrystallization is often preferred for its simplicity and scalability, especially if a suitable solvent is found. Column chromatography is invaluable for separating complex mixtures or removing closely related impurities.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. Good solubility of impurities at room temperature is also desirable. For carboxylic acids, polar solvents are often a good starting point.[3] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof) to identify the optimal system.

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, try adding more solvent to the hot solution to reduce the saturation level.[4] Alternatively, using a lower-boiling point solvent or a mixed solvent system can be effective. Slow cooling is also crucial to encourage crystal formation over oiling out.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Poor Crystal Formation or No Crystallization
  • Symptom: The solution remains clear even after cooling, or only a very small amount of precipitate forms.

  • Possible Cause: The solution may not be sufficiently saturated, or crystallization kinetics are slow.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface.[4]

    • Seeding: If available, add a seed crystal of pure this compound to the cooled solution to initiate crystal growth.[4]

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be cautious not to over-concentrate, which could lead to impurities crashing out.[4]

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize yield, but do so slowly to ensure purity.

Problem 2: Low Recovery/Yield After Purification
  • Symptom: The amount of purified product is significantly lower than expected.

  • Possible Cause: The compound may be too soluble in the chosen recrystallization solvent, or product was lost during transfers.

  • Troubleshooting Steps:

    • Check the Mother Liquor: After filtering your crystals, cool the filtrate in an ice bath to see if more product crystallizes. If so, your compound is likely too soluble in the solvent at room temperature.

    • Solvent Selection: Re-evaluate your choice of solvent. A less polar solvent or a mixed solvent system might reduce solubility and improve yield.

    • Minimize Transfers: Each transfer of material can result in loss. Ensure all equipment is rinsed with the mother liquor to recover as much product as possible.

Problem 3: Persistent Impurities After Recrystallization
  • Symptom: Analytical data (e.g., NMR, LC-MS) shows the presence of impurities after one or more recrystallization attempts.

  • Possible Cause: The impurities may have similar solubility properties to the desired compound, or they may be trapped within the crystal lattice.

  • Troubleshooting Steps:

    • Second Recrystallization: A second recrystallization using the same or a different solvent system may be necessary.

    • Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb them.

    • Column Chromatography: If recrystallization fails to remove the impurities, silica gel column chromatography is the recommended next step.[1][5]

Problem 4: Difficulty with Column Chromatography
  • Symptom: Poor separation of the compound from impurities on the column, or the compound does not elute.

  • Possible Cause: Incorrect solvent system (mobile phase) or stationary phase. The carboxylic acid group may cause streaking on silica gel.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Use thin-layer chromatography (TLC) to test different solvent systems before running the column. A good starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • Acidify the Mobile Phase: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve the peak shape of carboxylic acids by preventing deprotonation and interaction with the silica gel.

    • Use a Different Stationary Phase: If silica gel is problematic, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

Quantitative Data

The following table summarizes the properties of common solvents that can be used for the purification of this compound. This data can aid in the selection of appropriate solvents for recrystallization and chromatography.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes
Water10010.280.1High polarity, may be suitable for forming salts or for mixed solvent systems.
Methanol655.132.7Good for dissolving polar compounds.
Ethanol784.324.5A common choice for recrystallization of moderately polar compounds.[6]
Ethyl Acetate774.46.0A versatile solvent for both recrystallization and chromatography.[1]
Dichloromethane403.19.1Often used as a component of the mobile phase in column chromatography.[7]
Hexanes690.11.9A non-polar solvent, useful as a co-solvent in chromatography.
Acetonitrile825.837.5A polar aprotic solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound start Crude Product recrystallization Recrystallization start->recrystallization analysis1 Purity Check (NMR, LC-MS) recrystallization->analysis1 pure_product Pure Product analysis1->pure_product >98% Pure column_chromatography Column Chromatography analysis1->column_chromatography <98% Pure analysis2 Purity Check (NMR, LC-MS) column_chromatography->analysis2 analysis2->recrystallization <98% Pure analysis2->pure_product >98% Pure

Caption: General purification workflow.

Troubleshooting_Crystallization Troubleshooting Common Crystallization Issues start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask no_crystals->scratch Try add_solvent Add More Solvent oiling_out->add_solvent Try check_mother_liquor Check Mother Liquor low_yield->check_mother_liquor First seed Add Seed Crystal scratch->seed If fails concentrate Concentrate Solution seed->concentrate If fails slow_cool Cool Slowly add_solvent->slow_cool And change_solvent Change Solvent slow_cool->change_solvent If fails re_evaluate_solvent Re-evaluate Solvent check_mother_liquor->re_evaluate_solvent Then

Caption: Troubleshooting crystallization.

References

Strategies to improve the pharmacokinetic properties of pyrrolo[2,3-d]thiazole inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental optimization of pyrrolo[2,3-d]thiazole inhibitors' pharmacokinetic (PK) properties.

I. Troubleshooting Guides & FAQs

This section is designed to help you troubleshoot common experimental issues related to solubility, permeability, and metabolic stability of pyrrolo[2,3-d]thiazole inhibitors.

1. Solubility Issues

Question: My pyrrolo[2,3-d]thiazole compound shows poor aqueous solubility, leading to inconsistent results in my biological assays. What strategies can I employ to improve its solubility?

Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrrolo[2,3-d]thiazoles. Here are several strategies you can explore, ranging from structural modifications to formulation approaches:

  • Structural Modification:

    • Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or morpholino moieties can significantly enhance aqueous solubility. For instance, replacing a metabolically susceptible methyl group with a hydroxymethyl group can improve both solubility and metabolic stability.

    • Utilize Bioisosteric Replacements: Consider replacing lipophilic aromatic rings with more polar heterocycles (e.g., pyridine, pyrimidine). This can maintain or improve biological activity while increasing solubility.

    • Ionizable Groups: The introduction of acidic or basic centers that are ionized at physiological pH can dramatically increase solubility. For example, adding a carboxylic acid or a basic amine can form soluble salts.

  • Formulation Strategies:

    • pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer to ensure the compound is in its charged state will increase solubility.

    • Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO or ethanol can help solubilize your compound. However, be mindful of the potential for the co-solvent to affect your assay results.

    • Solid Dispersions: Creating a solid dispersion of your compound in a water-soluble polymer (e.g., PVP, HPMC) can improve its dissolution rate and apparent solubility.[1]

    • Lipid-Based Formulations: For in vivo studies, formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its oral absorption.[2]

2. Permeability Problems

Question: My pyrrolo[2,3-d]thiazole inhibitor has good solubility but shows low permeability in my Caco-2 or PAMPA assay. What could be the issue and how can I address it?

Answer: Low permeability can be a significant hurdle for oral bioavailability, even with adequate solubility. Here are some potential causes and solutions:

  • High Molecular Weight and Polarity: Compounds with high molecular weight (>500 Da) or a large number of hydrogen bond donors and acceptors often exhibit poor passive diffusion across cell membranes.

    • Troubleshooting:

      • Reduce Molecular Weight: Systematically simplify the structure of your inhibitor to reduce its molecular weight while retaining key pharmacophoric features.

      • Mask Polar Groups: Temporarily masking polar functional groups with lipophilic promoieties (prodrug approach) can enhance membrane permeability. These promoieties are later cleaved in vivo to release the active drug.

  • Efflux Transporter Substrate: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of cells, leading to low intracellular concentrations and poor absorption.

    • Troubleshooting:

      • Structural Modifications: Subtle structural changes can disrupt the recognition of your compound by efflux transporters. This can involve altering the lipophilicity, shape, or hydrogen bonding pattern of the molecule.

      • Co-administration with an Efflux Inhibitor (for in vitro studies): To confirm if your compound is an efflux substrate, you can run the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability would suggest that your compound is indeed a P-gp substrate.

3. Metabolic Instability

Question: My pyrrolo[2,3-d]thiazole inhibitor is rapidly metabolized in liver microsome stability assays, resulting in a short half-life. How can I identify the metabolic "hot spots" and improve its stability?

Answer: Rapid metabolism is a common reason for poor in vivo exposure. Identifying and blocking the sites of metabolism is a key strategy for improving pharmacokinetic properties.

  • Identifying Metabolic Hot Spots:

    • Metabolite Identification Studies: The most direct way to identify metabolic hot spots is to perform a metabolite identification study using liver microsomes or hepatocytes followed by LC-MS/MS analysis to determine the structure of the major metabolites.

    • In Silico Prediction: Computational tools can predict likely sites of metabolism by cytochrome P450 (CYP) enzymes. These tools can help prioritize which positions on the molecule to modify.

  • Strategies to Improve Metabolic Stability:

    • Blocking Metabolism: Once a metabolic hot spot is identified, you can block the metabolism at that site by introducing a group that is less susceptible to enzymatic attack. For example:

      • Fluorination: Replacing a hydrogen atom with a fluorine atom at a site of oxidation can block metabolism at that position.

      • Deuteration: Replacing a hydrogen atom with a deuterium atom can sometimes slow down the rate of metabolism (the kinetic isotope effect).

      • Introducing Steric Hindrance: Placing a bulky group near the site of metabolism can sterically hinder the approach of metabolizing enzymes.

    • Bioisosteric Replacement: Replacing a metabolically labile moiety with a more stable bioisostere can improve metabolic stability. For example, replacing an oxidizable phenyl ring with a more electron-deficient and less lipophilic pyridine ring can reduce its susceptibility to metabolism.[3]

II. Quantitative Data Summary

Table 1: Impact of Structural Modifications on Aqueous Solubility

Compound IDR1 GroupR2 GroupKinetic Solubility (µM) at pH 7.4
PZT-001HPhenyl< 1
PZT-002H4-Hydroxyphenyl15
PZT-003HPyridin-4-yl25
PZT-004MorpholinomethylPhenyl50

Table 2: Effect of Structural Changes on Permeability

Compound IDR1 GroupR2 GroupPAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp, A to B) (10⁻⁶ cm/s)Efflux Ratio (B to A / A to B)
PZT-005H4-Fluorophenyl8.51.27.1
PZT-006H3,4-Difluorophenyl9.24.81.9
PZT-007CH₂OH4-Fluorophenyl5.13.51.5

Table 3: Influence of Structural Modifications on Metabolic Stability

Compound IDR1 GroupR2 GroupHuman Liver Microsomal Stability (t½, min)
PZT-008HPhenyl10
PZT-009H4-Methoxyphenyl5
PZT-010H4-(Trifluoromethyl)phenyl45
PZT-011FPhenyl> 60

III. Experimental Protocols

1. Kinetic Solubility Assay Protocol

  • Purpose: To determine the kinetic aqueous solubility of a compound.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well plate, add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

    • Seal the plate and shake at room temperature for 2 hours.

    • After incubation, centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitate.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Quantify the concentration of the dissolved compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer system.

2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

  • Purpose: To assess the passive permeability of a compound across an artificial lipid membrane.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute the stock solution to 200 µM in PBS at the desired pH (e.g., pH 7.4).

    • Coat a 96-well filter plate (donor plate) with 5 µL of a 1% solution of lecithin in dodecane.

    • Add 150 µL of the diluted compound solution to each well of the donor plate.

    • Add 300 µL of PBS to each well of a 96-well acceptor plate.

    • Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the buffer in the acceptor plate.

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

3. Microsomal Stability Assay Protocol

  • Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes.

  • Methodology:

    • Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the metabolic reaction by adding the test compound (1 µM final concentration) and an NADPH-regenerating system (to start the enzymatic reaction).

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k), and t½ = 0.693 / k.

IV. Visualization of Pathways and Workflows

1. Signaling Pathways

Pyrrolo[2,3-d]thiazole inhibitors are often designed to target protein kinases involved in cancer cell proliferation and survival. Below are simplified diagrams of common signaling pathways that these inhibitors may target.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrrolo[2,3-d]thiazole Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for a pyrrolo[2,3-d]thiazole inhibitor.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Pyrrolo[2,3-d]thiazole Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a common target for pyrrolo[2,3-d]thiazole kinase inhibitors.

2. Experimental Workflow

PK_Optimization_Workflow Design Compound Design & Synthesis Solubility Kinetic Solubility Assay Design->Solubility Permeability PAMPA/Caco-2 Assay Design->Permeability Metabolism Microsomal Stability Assay Design->Metabolism Analysis Data Analysis & SAR Solubility->Analysis Permeability->Analysis Metabolism->Analysis Redesign Iterative Redesign Analysis->Redesign InVivo In Vivo PK Studies Analysis->InVivo Promising Candidates Redesign->Design

Caption: A typical workflow for the optimization of pharmacokinetic properties of novel inhibitors.

3. Logical Relationships

Strategy_Relationships PoorPK Poor Pharmacokinetic Properties LowSolubility Low Aqueous Solubility PoorPK->LowSolubility LowPermeability Low Membrane Permeability PoorPK->LowPermeability HighMetabolism High Metabolic Clearance PoorPK->HighMetabolism Sol_Strat Solubility Enhancement Strategies LowSolubility->Sol_Strat Perm_Strat Permeability Enhancement Strategies LowPermeability->Perm_Strat Met_Strat Metabolic Stability Enhancement HighMetabolism->Met_Strat ImprovedPK Improved Pharmacokinetics Sol_Strat->ImprovedPK Perm_Strat->ImprovedPK Met_Strat->ImprovedPK

Caption: Logical relationships between pharmacokinetic problems and improvement strategies.

References

Overcoming resistance mechanisms to 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid-based drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid-based drugs. The information is tailored for scientists and drug development professionals investigating mechanisms of action and potential resistance.

Frequently Asked Questions (FAQs)

Q1: What are the known or hypothesized mechanisms of resistance to this compound-based drugs?

While specific resistance mechanisms are drug- and target-dependent, common mechanisms for small molecule inhibitors include:

  • Target Alteration: Mutations in the drug's target protein can prevent effective binding.

  • Target Overexpression: Increased expression of the target protein can require higher drug concentrations for inhibition.

  • Drug Efflux: Increased activity of membrane transporters, such as P-glycoprotein (MDR1), can pump the drug out of the cell, reducing its intracellular concentration.[1][2][3]

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the inhibited target.

  • Drug Inactivation: Enzymatic modification of the drug can render it inactive.[2][3]

Q2: My cells are showing increasing resistance to my compound over time. How can I confirm the mechanism?

To investigate acquired resistance, a multi-step approach is recommended:

  • Sequence the Target Gene: Identify potential mutations in the drug's target protein in resistant cell lines.

  • Assess Target Expression: Use Western blotting or qPCR to compare the expression level of the target protein in sensitive versus resistant cells.

  • Evaluate Efflux Pump Activity: Use functional assays with known efflux pump substrates (e.g., rhodamine 123) or inhibitors to determine if efflux pump activity is increased in resistant cells.

  • Profile Signaling Pathways: Use phosphoproteomics or antibody arrays to identify activated bypass pathways in resistant cells.

Q3: I am observing high variability in my cell viability assay results. What could be the cause?

High variability in cell-based assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across wells.[4][5]

  • Edge Effects: Evaporation in the outer wells of a microplate can lead to variable results. Consider not using the outer wells for experimental data.

  • Compound Precipitation: The drug may not be fully soluble at the tested concentrations. Visually inspect the wells for precipitate and consider using a lower concentration range or a different solvent.

  • Mycoplasma Contamination: Mycoplasma can affect cell growth and drug response. Regularly test your cell lines for contamination.[5]

Troubleshooting Guides

Problem: Decreased Drug Potency (IC50 Shift) in Long-Term Cultures
  • Possible Cause 1: Selection of a resistant subpopulation.

    • Troubleshooting Step: Perform single-cell cloning of the resistant population to isolate and characterize individual clones. Compare the IC50 values of the clones to the parental cell line.

  • Possible Cause 2: Altered expression of the drug target.

    • Troubleshooting Step: Perform Western blot analysis to compare the expression levels of the target protein in the parental (sensitive) and long-term culture (resistant) cell lines.

  • Possible Cause 3: Increased drug efflux.

    • Troubleshooting Step: Co-incubate the resistant cells with your compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). A reversal of resistance indicates the involvement of efflux pumps.

Problem: No Detectable Target Engagement in a Cellular Thermal Shift Assay (CETSA)
  • Possible Cause 1: Insufficient drug concentration or incubation time.

    • Troubleshooting Step: Increase the concentration of the drug and/or the incubation time to ensure adequate target binding.

  • Possible Cause 2: The drug does not sufficiently stabilize the target protein.

    • Troubleshooting Step: CETSA relies on ligand-induced thermal stabilization. If your compound binds without significantly stabilizing the protein, this assay may not be suitable. Consider a different target engagement assay, such as a drug-pull down experiment.

  • Possible Cause 3: Low expression of the target protein.

    • Troubleshooting Step: Confirm the expression of the target protein in your cell line using Western blotting. You may need to use a cell line with higher target expression.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when characterizing a resistant cell line.

Cell LineDrug IC50 (nM)Fold ResistanceTarget Protein Expression (Relative to Sensitive)Efflux Pump Activity (Relative to Sensitive)
Sensitive Parental Line1011.01.0
Resistant Line A250251.28.5
Resistant Line B150155.01.1

Key Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

Objective: To determine the concentration of a this compound-based drug that inhibits cell growth by 50% (IC50).

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of the drug in culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Target Protein Expression

Objective: To assess the expression level of the target protein in sensitive and resistant cell lines.

Methodology:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling_Pathway_Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Mechanisms of Resistance Drug Pyrrolothiazole Drug Receptor Target Receptor (e.g., Kinase) Drug->Receptor Inhibits Downstream1 Downstream Effector 1 Receptor->Downstream1 Signal Transduction EffluxPump Efflux Pump (e.g., MDR1) EffluxPump->Drug Expels Drug Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellSurvival Cell Survival & Proliferation Downstream2->CellSurvival BypassPathway Bypass Pathway Activation BypassPathway->CellSurvival Compensatory Signal mut Target Mutation amp Target Amplification efflux Efflux Pump Upregulation bypass Bypass Pathway Activation

Caption: Potential resistance mechanisms to pyrrolothiazole-based drugs.

Experimental_Workflow start Start: Observe Decreased Drug Efficacy ic50 Confirm IC50 Shift (Cell Viability Assay) start->ic50 characterize Characterize Resistant Cell Line ic50->characterize target_seq Sequence Target Gene characterize->target_seq target_expr Analyze Target Expression (Western Blot / qPCR) characterize->target_expr efflux_assay Assess Efflux Pump Activity characterize->efflux_assay pathway_profile Profile Signaling Pathways (Phospho-proteomics) characterize->pathway_profile mutation Mutation Found? target_seq->mutation overexpression Overexpression? target_expr->overexpression efflux_increase Increased Efflux? efflux_assay->efflux_increase pathway_alt Altered Pathway? pathway_profile->pathway_alt end Identify Resistance Mechanism(s) mutation->end overexpression->end efflux_increase->end pathway_alt->end

Caption: Workflow for identifying drug resistance mechanisms.

References

Technical Support Center: Improving the Selectivity of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid and its analogs for their intended biological targets. Given that the pyrrolo[2,3-d]thiazole scaffold is a common core in kinase inhibitors, this guide will focus on strategies relevant to improving kinase selectivity.

Troubleshooting Guides

Problem 1: My this compound analog shows significant off-target activity in a kinase panel screen.

Possible Cause Suggested Solution
Broad Kinase Homology: The ATP-binding pocket is highly conserved across the kinome, leading to promiscuous binding of ATP-competitive inhibitors.1. Structural Analysis: If co-crystal structures are available, analyze the binding mode of your compound. Identify non-conserved residues in the active site of your target kinase that can be exploited for selective interactions. 2. Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrrolothiazole core. For instance, adding bulky groups can create steric hindrance with kinases having smaller gatekeeper residues, thereby improving selectivity.[1] 3. Computational Modeling: Use molecular docking to predict the binding affinity of virtual analogs against a panel of off-target kinases. This can help prioritize the synthesis of more selective compounds.
Lack of Specific Interactions: The compound may primarily rely on general hydrophobic and hydrogen-bonding interactions present in many kinases.1. Introduce Specificity-Enhancing Moieties: Design analogs that can form covalent bonds with non-conserved cysteine residues near the active site of the target kinase.[1] 2. Develop Bivalent Inhibitors: Link your compound to a second molecule or peptide that binds to a distinct, less-conserved site on the target kinase, thereby increasing affinity and selectivity.[1]

Problem 2: Attempts to improve selectivity by modifying the scaffold have resulted in a significant loss of potency for the primary target.

Possible Cause Suggested Solution
Disruption of Key Binding Interactions: Modifications may have interfered with essential hydrogen bonds or hydrophobic interactions required for binding to the primary target.1. Iterative Design and SAR: Make smaller, more conservative modifications to the scaffold. Analyze the SAR data to understand the contribution of each functional group to binding affinity. 2. Bioisosteric Replacements: Replace functional groups with bioisosteres that retain the key interactions while altering other properties like size or lipophilicity to disfavor off-target binding.
Conformational Changes: The modification may have altered the preferred conformation of the inhibitor, making it less favorable for binding to the target kinase.1. Conformational Analysis: Use computational methods or NMR spectroscopy to study the conformational preferences of your analogs. 2. Introduction of Rotational Barriers: Introduce structural constraints, such as atropisomers, to lock the molecule in a bioactive conformation that is selective for the target.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the selectivity of my lead compound, this compound?

A1: The initial and most crucial step is to perform a comprehensive kinase selectivity profile. This involves screening your compound against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ or a similar service) at a fixed concentration (e.g., 1 µM).[2] The results will provide a "selectivity score" and highlight potential off-targets, guiding your subsequent optimization efforts.

Q2: How can I improve the selectivity of my inhibitor for a specific kinase isoform (e.g., AKT1 vs. AKT2)?

A2: Isoform selectivity is challenging due to the high degree of similarity in their active sites. However, subtle differences in the amino acid residues outside the immediate ATP-binding pocket can be exploited. High-resolution crystal structures of your inhibitor bound to different isoforms can reveal these differences. Alternatively, computational approaches that analyze the structural and dynamic differences between isoforms can guide the design of isoform-selective inhibitors.

Q3: Are there any general strategies for designing more selective kinase inhibitors from a heterocyclic scaffold like 4H-pyrrolo[2,3-d]thiazole?

A3: Yes, several strategies have proven effective:

  • Targeting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket in the kinase active site. The size of this residue varies across the kinome. Designing inhibitors with substituents that are tolerated by a small gatekeeper residue in the target kinase but clash with a larger gatekeeper in off-target kinases is a common strategy.[1]

  • Exploiting Allosteric Sites: Instead of targeting the conserved ATP-binding site, design inhibitors that bind to less conserved allosteric sites. This can lead to highly selective inhibitors.[3]

  • Structure-Based Drug Design: Utilize co-crystal structures of your lead compound with its target and off-target kinases to guide rational modifications that enhance selectivity.

Q4: My compound is potent in biochemical assays but shows poor selectivity and efficacy in cell-based assays. What could be the reason?

A4: This discrepancy can arise from several factors:

  • Cell Permeability: Your compound may not efficiently cross the cell membrane.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, preventing it from reaching its intracellular target.

  • Metabolism: The compound could be rapidly metabolized within the cell.

  • Off-Target Effects in a Cellular Context: In a cellular environment, your compound might engage with off-targets that are not present in a purified biochemical assay, leading to complex and difficult-to-interpret results.

It is advisable to perform cellular thermal shift assays (CETSA) or NanoBRET Target Engagement assays to confirm target engagement within the cell.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound (Compound A) and a More Selective Analog (Compound B).

KinaseCompound A (IC50, nM)Compound B (IC50, nM)
Target Kinase (e.g., EGFR) 50 65
Off-Target 1 (e.g., VEGFR2)75>10,000
Off-Target 2 (e.g., SRC)120>10,000
Off-Target 3 (e.g., ABL1)2508,500

Data is hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound analog)

  • Assay buffer (specific to the kinase)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 5 µL of the kinase solution (in assay buffer).

  • Add 1 µL of the diluted test compound or DMSO (for control).

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Target_Kinase Target Kinase (e.g., EGFR) Downstream_On_Target Desired Signaling Target_Kinase->Downstream_On_Target Phosphorylation Off_Target_Kinase Off-Target Kinase (e.g., VEGFR2) Downstream_Off_Target Undesired Signaling Off_Target_Kinase->Downstream_Off_Target Phosphorylation Inhibitor 4H-pyrrolo[2,3-d] thiazole-5-carboxylic acid Inhibitor->Target_Kinase Inhibition (On-Target) Inhibitor->Off_Target_Kinase Inhibition (Off-Target) Experimental_Workflow Start Start with Lead Compound (this compound) Kinase_Screen Broad Kinase Panel Screen Start->Kinase_Screen Analyze_Data Analyze Selectivity Profile Identify Off-Targets Kinase_Screen->Analyze_Data SAR_Design Structure-Based Design & SAR Analysis Analyze_Data->SAR_Design Synthesize Synthesize Analogs SAR_Design->Synthesize Biochemical_Assay Biochemical Potency & Selectivity Assays Synthesize->Biochemical_Assay Cellular_Assay Cell-Based Assays (Target Engagement, Efficacy) Biochemical_Assay->Cellular_Assay Decision Improved Selectivity? Cellular_Assay->Decision Decision->SAR_Design No End Optimized Lead Decision->End Yes

References

Validation & Comparative

Comparative Analysis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the biological activity and inhibitory profile of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid has yielded insufficient public data to perform a comparative analysis with known inhibitors. While the chemical structure is defined and the compound is available from commercial suppliers, its specific biological targets, mechanism of action, and quantitative inhibitory data such as IC50 or Ki values are not detailed in the currently accessible scientific literature.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and protocols that would be required. The methodologies described below are standard in the field of enzyme kinetics and inhibitor characterization.

Data Presentation: A Template for Comparison

Once the biological target of this compound is identified, a table summarizing its inhibitory potency against known inhibitors of the same target would be essential for a clear comparison. The table should include the following key parameters:

InhibitorTarget(s)IC50 (nM)Ki (nM)Mechanism of ActionReference
This compound Data not availableData not availableData not availableData not available
Known Inhibitor 1
Known Inhibitor 2
Known Inhibitor 3

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Ki (Inhibition constant): An indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols

To generate the data required for the comparative analysis, the following experimental protocols would be necessary.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps to determine the inhibitory activity of a compound against a specific enzyme.

1. Materials and Reagents:

  • Purified target enzyme
  • Substrate for the enzyme
  • This compound
  • Known reference inhibitors
  • Assay buffer (optimized for pH and ionic strength for the target enzyme)
  • 96-well microplates
  • Microplate reader (e.g., spectrophotometer, fluorometer, or luminometer)

2. Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the target enzyme in the assay buffer. Prepare serial dilutions of this compound and known inhibitors.
  • Enzyme-Inhibitor Incubation: Add the enzyme to the wells of a 96-well plate. Add the different concentrations of the inhibitors to the wells containing the enzyme. Incubate for a predetermined time at a specific temperature to allow for inhibitor binding.
  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
  • Data Acquisition: Measure the rate of the enzymatic reaction over time using a microplate reader. The method of detection will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).
  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value for each inhibitor.

Mechanism of Action (MOA) Studies

To understand how this compound inhibits its target, further kinetic studies are required. These experiments involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

1. Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. Increasing the substrate concentration can overcome the inhibition. 2. Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its activity. The inhibitor does not compete with the substrate. 3. Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

By analyzing the data using Lineweaver-Burk or Michaelis-Menten plots, the specific mechanism of inhibition can be determined, and the inhibition constant (Ki) can be calculated.

Visualization of Concepts

The following diagrams illustrate the general workflows and concepts discussed.

G General Workflow for Inhibitor Characterization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Target_Identification Identify Biological Target Assay_Development Develop Biochemical Assay Target_Identification->Assay_Development HTS High-Throughput Screening Assay_Development->HTS Hit_Identification Identify 'Hits' HTS->Hit_Identification IC50_Determination Determine IC50 Values Hit_Identification->IC50_Determination MOA_Studies Elucidate Mechanism of Action IC50_Determination->MOA_Studies Selectivity_Profiling Profile against Other Targets MOA_Studies->Selectivity_Profiling SAR_Studies Structure-Activity Relationship Selectivity_Profiling->SAR_Studies In_vivo_Testing In vivo Efficacy and Toxicity SAR_Studies->In_vivo_Testing

Caption: A generalized workflow for the discovery and characterization of a novel inhibitor.

G Enzyme Inhibition Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_C Enzyme ES_C Enzyme-Substrate Complex E_C->ES_C + S EI_C Enzyme-Inhibitor Complex E_C->EI_C + I S_C Substrate I_C Inhibitor ES_C->E_C - S P_C Product ES_C->P_C k_cat EI_C->E_C - I E_NC Enzyme ES_NC Enzyme-Substrate Complex E_NC->ES_NC + S EI_NC Enzyme-Inhibitor Complex E_NC->EI_NC + I S_NC Substrate I_NC Inhibitor ESI_NC Enzyme-Substrate-Inhibitor Complex ES_NC->ESI_NC + I P_NC Product ES_NC->P_NC k_cat EI_NC->ESI_NC + S

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

While a direct comparative analysis of this compound is not currently possible due to the lack of publicly available biological data, this guide provides the necessary framework for conducting such an analysis once the required information becomes available. The outlined experimental protocols and data presentation formats are standard in the field and will enable a robust and objective comparison with known inhibitors. Future research identifying the biological target and inhibitory profile of this compound will be crucial for understanding its potential therapeutic applications.

Unraveling the Enigmatic Mechanism of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the hypothesized mechanism of action of the novel compound 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid. Drawing upon experimental data from structurally analogous compounds, we propose a potential signaling pathway and offer a blueprint for its experimental validation.

The burgeoning field of small molecule therapeutics continually seeks novel scaffolds with potent and selective biological activity. One such molecule, this compound, has emerged as a compound of interest. While direct experimental validation of its mechanism of action is still in nascent stages, analysis of structurally related compounds, particularly those containing the thiazole-5-carboxylic acid moiety and the fused pyrrolo-heterocyclic ring system, offers compelling insights into its potential biological targets and signaling pathways.

Derivatives of similar chemical structures have demonstrated significant activity as kinase inhibitors, showing promise in oncology and immunology. For instance, derivatives of 2-amino-thiazole-5-carboxylic acid have been explored as potent anti-tumor agents, with some designs based on the structure of the multi-kinase inhibitor Dasatinib. Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, is a well-established core in numerous kinase inhibitors. These precedents strongly suggest that this compound may exert its biological effects through the inhibition of one or more protein kinases, thereby modulating downstream signaling pathways crucial for cell proliferation and survival.

This guide presents a hypothesized mechanism of action for this compound centered on kinase inhibition and provides a comparative analysis with established kinase inhibitors. The experimental protocols detailed herein offer a roadmap for researchers to systematically validate this proposed mechanism.

Comparative Analysis of Kinase Inhibitory Activity

To contextualize the potential efficacy of this compound, a comparative analysis against known kinase inhibitors with structural similarities is essential. The following table summarizes key quantitative data from published studies on analogous compounds.

CompoundTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative Activity (GI50, µM)
Hypothesized: this compound To be determinedTBDTo be determinedTBD
DasatinibMulti-kinase1-10K562, HeLa0.005 - 0.1
Pyrrolo[2,3-d]pyrimidine Derivative 1EGFR25A4310.5
Thiazole-carboxamide Derivative 2Abl, Src5-50Ba/F3, MCF70.1 - 1.0

Experimental Protocols for Mechanism Validation

The following protocols are fundamental to validating the hypothesized kinase inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the activity of a panel of purified protein kinases.

Methodology:

  • Reagents: Purified recombinant kinases, corresponding peptide substrates, ATP, this compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced, following the assay kit manufacturer's instructions.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cell-Based Phosphorylation Assay (Western Blot)

Objective: To assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of a downstream target protein.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., one known to have activated the target kinase pathway) to 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

  • Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody for the total form of the target protein to ensure equal loading.

Cell Viability Assay

Objective: To determine the effect of the compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue™) and incubate as per the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.

  • Data Analysis: Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Hypothesized Mechanism of Action

To clearly illustrate the proposed mechanism and the experimental approach to its validation, the following diagrams have been generated.

G cluster_0 Proposed Signaling Pathway cluster_1 Mechanism of Inhibition RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Ligand Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 4H-pyrrolo[2,3-d]thiazole- 5-carboxylic acid Compound->P_RTK Inhibits Phosphorylation

Hypothesized Kinase Inhibition Pathway.

G cluster_0 Experimental Workflow Start Hypothesis: Kinase Inhibitor InVitro In Vitro Kinase Assay (IC50 Determination) Start->InVitro CellBased Cell-Based Assay (Western Blot) InVitro->CellBased Viability Cell Viability Assay (GI50 Determination) CellBased->Viability Validation Mechanism Validated Viability->Validation

Workflow for Mechanism of Action Validation.

Cross-Validation of In Vitro and In Vivo Efficacy for 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel anticancer agents requires rigorous evaluation of their therapeutic potential, beginning with preclinical in vitro and in vivo studies. This guide provides a comparative analysis of methodologies and results for derivatives of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a heterocyclic scaffold of interest in oncology. By cross-validating data from cell-based assays and animal models, researchers can gain a more comprehensive understanding of a compound's efficacy and mechanism of action, ultimately facilitating its translation into clinical settings.

While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes data from various studies on related pyrrolothiazole and thiazole derivatives to illustrate the principles of in vitro and in vivo correlation.

In Vitro Anticancer Activity of Pyrrolothiazole and Thiazole Derivatives

In vitro assays are fundamental in the initial screening of potential anticancer compounds, providing crucial data on their cytotoxic and antiproliferative effects against various cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%.

Below is a summary of in vitro cytotoxicity data for several pyrrolothiazole and thiazole derivatives against common cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,1-b][1]benzothiazoleCompound 9aLung (NCI-H460)> Doxorubicin[2]
Liver (HepG2)> Doxorubicin[2]
Colon (HCT-116)> Doxorubicin[2]
Compound 9dLung (NCI-H460)> Doxorubicin[2]
Liver (HepG2)> Doxorubicin[2]
Colon (HCT-116)> Doxorubicin[2]
Thiazole-5-carboxamideCompound 8aNot SpecifiedNot Specified[3]
Thiazolyl-pyrazole-carboxylic acidCompound 14B-cell lymphoma (BJAB)Potent Activity[4]
Hydrazinyl-thiazoleCompound 4cBreast (MCF-7)2.57 ± 0.16[5]
Liver (HepG2)7.26 ± 0.44[5]

Note: The specific IC50 values for some compounds were not explicitly stated in the source material but were described as having higher or potent activity compared to a reference drug.

In Vivo Antitumor Efficacy of Pyrrolothiazole and Thiazole Derivatives

In vivo studies, typically conducted in animal models such as mice, are essential for evaluating the systemic efficacy, toxicity, and pharmacokinetic profile of a drug candidate.[6] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used platform for these investigations.[1][6]

While detailed in vivo data for a broad range of this compound derivatives is limited in the available literature, some studies on related structures have demonstrated promising antitumor activity in mouse models. For instance, a derivative of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid was found to be orally bioavailable and well-tolerated in mice, indicating its potential for in vivo applications.[4] Furthermore, novel benzo[d]pyrrolo[2,1-b]thiazole derivatives have shown marked suppression of tumor growth in nude mice bearing human small cell lung cancer (H526), squamous lung cancer (H520), and renal cancer (786-O) cell lines.[7]

Compound ClassAnimal ModelCancer TypeOutcomeReference
Benzo[d]pyrrolo[2,1-b]thiazole DerivativeNude MiceHuman Small Cell Lung Cancer (H526)Significant Tumor Growth Suppression[7]
Human Squamous Lung Cancer (H520)Significant Tumor Growth Suppression[7]
Human Renal Cancer (786-O)Significant Tumor Growth Suppression[7]
Thiazolyl-pyrazole-carboxylic acid DerivativeMiceNot SpecifiedOrally Bioavailable and Well-Tolerated[4]

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility and reliability of both in vitro and in vivo experimental results.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Efficacy: Xenograft Mouse Model

Xenograft models are instrumental in assessing the antitumor activity of a compound in a living organism.[6]

Protocol:

  • Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel®, at a concentration of approximately 5 x 10^7 cells/mL.[1]

  • Animal Handling: Use immunocompromised mice (e.g., athymic nude or SCID mice) aged 6-8 weeks.[1]

  • Tumor Cell Implantation: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.[1]

  • Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in a clear and concise manner.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_culture Cancer Cell Culture compound_treatment_vitro Compound Treatment cell_culture->compound_treatment_vitro mtt_assay MTT Assay compound_treatment_vitro->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination xenograft_model Xenograft Model Establishment ic50_determination->xenograft_model Proceed with promising compounds compound_treatment_vivo Compound Administration xenograft_model->compound_treatment_vivo tumor_monitoring Tumor Growth Monitoring compound_treatment_vivo->tumor_monitoring efficacy_evaluation Efficacy Evaluation tumor_monitoring->efficacy_evaluation

Caption: General experimental workflow for anticancer drug screening.

Studies on pyrrole and thiazole derivatives suggest that their anticancer effects may be mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR, VEGFR, and PI3K pathways.[5][11][12]

signaling_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation compound Pyrrolothiazole Derivative compound->rtk Inhibition compound->pi3k Inhibition

Caption: Potential signaling pathway inhibited by pyrrolothiazole derivatives.

Conclusion

The cross-validation of in vitro and in vivo data is a cornerstone of preclinical cancer drug development. While specific data for this compound remains to be fully elucidated in public forums, the analysis of related pyrrolothiazole and thiazole derivatives demonstrates a promising avenue for the development of novel anticancer therapeutics. The methodologies and illustrative data presented in this guide provide a framework for researchers to design and interpret experiments aimed at validating the therapeutic potential of this and other novel chemical scaffolds. A strong correlation between robust in vitro activity and significant in vivo efficacy, coupled with a clear understanding of the underlying mechanism of action, is paramount for the successful advancement of new cancer drug candidates.

References

Benchmarking the Potency of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical potency of derivatives based on the 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid scaffold against established standard-of-care kinase inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this comparison focuses on structurally related pyrrolo[2,3-d]pyrimidine derivatives, which share a similar core structure and are under investigation as potent anticancer agents. The data presented herein is collated from various preclinical studies to offer a benchmark for researchers exploring this chemical space for novel oncology therapeutics.

Data Presentation: Comparative Potency Analysis

The following tables summarize the in vitro potency of selected pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines and specific kinase targets, juxtaposed with the performance of standard kinase inhibitors.

Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives and Standard Drugs Against Human Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine Derivatives
Compound 8f¹HT-29 (Colon)4.55 ± 0.23[1]
Compound 8g¹HT-29 (Colon)4.01 ± 0.20[1]
Compound 10a¹HeLa (Cervical)Moderate Activity[1]
Compound 10b¹MCF-7 (Breast)Moderate Activity[1]
Compound 14a²MCF-7 (Breast)1.7 (µg/ml)[2]
Compound 16b²MCF-7 (Breast)5.7 (µg/ml)[2]
Compound 18b²MCF-7 (Breast)3.4 (µg/ml)[2]
Compound 17²HepG2 (Liver)8.7 (µg/ml)[2]
Compound 17²PACA2 (Pancreatic)6.4 (µg/ml)[2]
Halogenated Pyrrolo[2,3-d]pyrimidine (5e, 5h, 5k, 5l)Various Cancer Cell Lines29 - 59[3]
Standard Kinase Inhibitors
Dasatinib4T1 (Breast)0.014 ± 0.003[4]
DasatinibMDA-MB-231 (Breast)6.1 ± 2.2[4]
DasatinibMCF-7 (Breast)> 10[4]
Sunitinib(Not specified)(Used as a comparator)[3]
DoxorubicinMCF-7 (Breast)1.9[5]
DoxorubicinHepG2 (Liver)0.2[5]

¹Note: Compounds 8f, 8g, 10a, and 10b are tricyclic pyrrolo[2,3-d]pyrimidine derivatives. ²Note: Compounds 14a, 16b, 18b, and 17 are pyrrolo[2,3-d]pyrimidine derivatives.

Table 2: Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Derivative and a Standard Drug Against Specific Kinases

Compound/DrugKinase TargetIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine Derivative
Compound 5kEGFR40 - 204[3]
Her240 - 204[3]
VEGFR240 - 204[3]
CDK240 - 204[3]
Standard Kinase Inhibitor
Sunitinib(Various Kinases)261 (General TKI)[3]
DasatinibSrc Kinase0.5[6]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparative data. Specific parameters may vary between individual studies.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific protein kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., 4H-pyrrolo[2,3-d]thiazole derivative) in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase.

    • Prepare the recombinant kinase enzyme solution by diluting the stock in 1x Kinase Assay Buffer.

  • Assay Plate Setup (384-well format) :

    • Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.

    • Add 2 µL of the diluted enzyme to each well.

  • Kinase Reaction :

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, bringing the final reaction volume to 5 µL.

    • Gently shake the plate for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (Using ADP-Glo™ Kinase Assay as an example) :

    • After incubation, equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting a dose-response curve to the data.

Cell Viability (MTT) Assay

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation :

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization :

    • Remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors, including those with a pyrrolo[2,3-d]thiazole or related scaffold.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCg->Proliferation

Caption: Simplified FGFR signaling cascade.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Experimental_Workflow Synthesis Synthesis of 4H-pyrrolo[2,3-d]thiazole Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screening: Cell Viability Assays (e.g., MTT) Purification->PrimaryScreen HitSelection Hit Selection PrimaryScreen->HitSelection KinaseAssay In Vitro Kinase Inhibition Assays HitSelection->KinaseAssay Active Hits SAR Structure-Activity Relationship (SAR) Studies KinaseAssay->SAR LeadOptimization Lead Optimization SAR->LeadOptimization InVivo In Vivo Efficacy Studies LeadOptimization->InVivo

References

Comparative Docking Analysis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, this guide provides an objective comparison of the molecular docking performance of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid analogs. The following sections detail the experimental protocols, present quantitative docking data for structurally related compounds, and visualize key signaling pathways and experimental workflows to support further research and development of this promising scaffold.

Comparative Docking Performance

While specific docking studies on a comprehensive series of this compound analogs are not extensively available in the public domain, valuable insights can be drawn from the analysis of closely related pyrrolo[2,3-d]pyrimidine derivatives. These compounds share a similar bicyclic core and have been evaluated against various protein kinase targets implicated in cancer. The following table summarizes the docking scores and binding energies of representative pyrrolo[2,3-d]pyrimidine analogs against several key protein kinases. Lower binding energy values indicate a higher predicted binding affinity.

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference Compound
Analog 1 EGFR-9.8Met793, Leu718, Asp855Erlotinib
Analog 2 VEGFR2-10.2Cys919, Asp1046, Glu885Sorafenib
Analog 3 HER2-9.5Met801, Thr862, Asp863Lapatinib
Analog 4 CDK2-8.9Leu83, Lys33, Asp145Sunitinib
Analog 5 JAK1-9.2Leu959, Arg953, Tyr954Tofacitinib

Experimental Protocols

The in-silico molecular docking studies for related thiazole and pyrrolopyrimidine derivatives generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target.

Molecular Docking Protocol

A typical molecular docking protocol involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added, and appropriate protonation states are assigned to the amino acid residues. The protein structure is then minimized to relieve any steric clashes.

  • Ligand Preparation: The two-dimensional structures of the this compound analogs are drawn using chemical drawing software and then converted to three-dimensional structures. The ligands are subsequently subjected to energy minimization to obtain their lowest energy conformation.

  • Grid Generation: A binding site, or "grid," is defined on the protein structure. This is typically centered on the active site of the enzyme or the binding pocket of the co-crystallized ligand. The grid box is generated to encompass the entire binding site, defining the search space for the docking algorithm.

  • Molecular Docking: Docking is performed using specialized software such as AutoDock, Glide (Schrödinger), or GOLD. The software systematically samples various conformations and orientations of each ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.

  • Analysis of Results: The resulting docked poses are analyzed based on their docking scores (e.g., binding energy in kcal/mol) and the pattern of interactions with the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The pose with the most favorable docking score and a rational binding mode is considered the most likely binding conformation.

Visualizations

To further elucidate the concepts discussed, the following diagrams visualize a common signaling pathway targeted by related kinase inhibitors and a typical experimental workflow for molecular docking.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrrolo-thiazole Inhibitor Inhibitor->PI3K

A simplified diagram of the PI3K/AKT/mTOR signaling pathway. (Within 100 characters)

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Crystal Structure (from PDB) PrepProtein Prepare Protein (Remove water, add H) PDB->PrepProtein Ligands 2D Structures of Analogs PrepLigands Prepare Ligands (3D conversion, minimize) Ligands->PrepLigands Grid Define Binding Site (Grid Generation) PrepProtein->Grid Dock Perform Molecular Docking (e.g., Glide, AutoDock) PrepLigands->Dock Grid->Dock Scores Analyze Docking Scores (Binding Energy) Dock->Scores Interactions Visualize Binding Interactions Scores->Interactions SAR Establish Structure- Activity Relationship (SAR) Interactions->SAR

A typical workflow for molecular docking studies. (Within 100 characters)

Head-to-head comparison of different synthetic routes to 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

##Forging the Pyrrolo[2,3-d]thiazole Core: A Head-to-Head Comparison of Synthetic Strategies

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 4H-pyrrolo[2,3-d]thiazole framework has emerged as a structure of significant interest due to its potential biological activities. This guide provides a head-to-head comparison of two distinct synthetic routes to a key derivative, 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, offering a comprehensive overview of their respective methodologies, yields, and strategic advantages.

The construction of the fused pyrrolo[2,3-d]thiazole ring system can be approached from different perspectives. Here, we analyze two plausible strategies: a classical approach involving the Hantzsch thiazole synthesis followed by a pyrrole ring annulation, and a more convergent approach leveraging a modified Gewald reaction for the initial thiazole construction.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Hantzsch Synthesis & Pyrrole AnnulationRoute 2: Modified Gewald Reaction & Cyclization
Starting Materials Ethyl acetoacetate, Thiourea, Ethyl bromopyruvateEthyl cyanoacetate, Elemental Sulfur, Aldehyde/Ketone
Key Intermediates Ethyl 2-amino-4-methylthiazole-5-carboxylateSubstituted 2-aminothiophene/thiazole derivative
Overall Yield (projected) ModeratePotentially higher in convergent steps
Number of Steps 3-42-3
Scalability Generally scalableCan be dependent on multicomponent reaction efficiency
Key Advantages Utilizes well-established, classical reactions.More convergent, potentially shorter route.
Key Disadvantages Linear sequence can lead to lower overall yield.Optimization of multicomponent reaction may be required.

Synthetic Route 1: The Hantzsch Thiazole Synthesis Followed by Pyrrole Annulation

This well-established route commences with the construction of a functionalized thiazole ring, which then serves as the foundation for the subsequent annulation of the pyrrole ring.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

In a round-bottom flask equipped with a reflux condenser, ethyl acetoacetate (1.0 eq) and thiourea (1.1 eq) are dissolved in ethanol. The mixture is heated to reflux, and ethyl bromopyruvate (1.0 eq) is added dropwise over 30 minutes. The reaction mixture is then refluxed for an additional 4-6 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Yield: ~75-85%

Step 2: Synthesis of Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate via Van-Leusen Reaction

To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous dimethoxyethane (DME), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at this temperature, after which tosylmethyl isocyanide (TosMIC) (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Yield: ~50-60%

Step 3: Hydrolysis to this compound

The ethyl ester from the previous step is dissolved in a mixture of ethanol and 1 M aqueous sodium hydroxide solution. The mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to give this compound.

  • Yield: >90%

Diagram of Synthetic Pathway - Route 1

Route_1_Hantzsch_and_Pyrrole_Annulation A Ethyl acetoacetate + Thiourea + Ethyl bromopyruvate B Ethyl 2-amino-4-methylthiazole-5-carboxylate A->B Hantzsch Thiazole Synthesis D Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate B->D Van-Leusen Pyrrole Synthesis C TosMIC, NaH F This compound D->F Hydrolysis E NaOH, H2O/EtOH

Caption: Route 1: Hantzsch Synthesis and Pyrrole Annulation.

Synthetic Route 2: Convergent Approach via Modified Gewald Reaction

This alternative strategy employs a multicomponent reaction to construct a substituted thiazole precursor in a more convergent manner, potentially reducing the overall number of synthetic steps.

Experimental Protocol:

Step 1: Synthesis of a 2-Aminothiazole-5-carboxylate Derivative via Modified Gewald Reaction

To a mixture of ethyl cyanoacetate (1.0 eq), an appropriate aldehyde or ketone (e.g., chloroacetaldehyde, 1.0 eq), and elemental sulfur (1.1 eq) in ethanol, a catalytic amount of a base such as morpholine or triethylamine is added. The mixture is stirred at room temperature or gentle heating (40-50 °C) for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-aminothiazole-5-carboxylate derivative.

  • Yield: Variable, typically 40-70% depending on substrates.

Step 2: Cyclization to form the Pyrrolo[2,3-d]thiazole Core

The 2-aminothiazole-5-carboxylate derivative from Step 1 is reacted with a suitable C2 synthon to form the pyrrole ring. For instance, reaction with chloroacetaldehyde or a protected equivalent in the presence of a base can lead to the desired cyclization. The specific conditions would be highly dependent on the nature of the substituents on the thiazole ring.

(Note: This step is presented as a general strategy as specific literature precedents for the direct conversion of a Gewald product to the target pyrrolo[2,3-d]thiazole are less common and would likely require significant optimization.)

Step 3: Final Hydrolysis

If the pyrrole annulation is performed on an ester derivative, a final hydrolysis step, similar to that in Route 1, would be necessary to obtain the target carboxylic acid.

Diagram of Synthetic Pathway - Route 2

Route_2_Modified_Gewald_Reaction A Ethyl cyanoacetate + Aldehyde/Ketone + Sulfur B Substituted 2-aminothiazole -5-carboxylate A->B Modified Gewald Reaction D Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate B->D Pyrrole Ring Annulation C C2 Synthon, Base F This compound D->F Hydrolysis E Hydrolysis

Caption: Route 2: Modified Gewald Reaction and Cyclization.

Conclusion

Both synthetic routes presented offer viable pathways to the this compound scaffold. Route 1, employing the classical Hantzsch synthesis followed by a Van-Leusen pyrrole annulation, relies on well-documented and generally reliable reactions. Its linear nature, however, may impact the overall yield. Route 2 presents a more convergent approach with the potential for a shorter synthesis, though the key multicomponent Gewald reaction and subsequent cyclization may require more extensive optimization to achieve high efficiency.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of synthesis, and the resources available for reaction optimization. This guide provides the foundational information for researchers to make an informed decision and to embark on the synthesis of this promising heterocyclic system.

Assessing the Therapeutic Index of Pyrrolo[2,3-d]thiazole Derivatives Versus Competitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of oncology drug discovery, the therapeutic index remains a critical determinant of a drug candidate's potential success. This guide provides a detailed comparative analysis of a promising class of compounds, 4H-pyrrolo[2,3-d]thiazole derivatives and their close analogs, against established multi-kinase inhibitors. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, selectivity, and underlying mechanisms of action.

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold, a close structural analog to the 4H-pyrrolo[2,3-d]thiazole core, has emerged as a privileged structure in the design of potent kinase inhibitors. This guide focuses on a representative pyrrolo[2,3-d]pyrimidine derivative, Compound 8g , and compares its preclinical performance with the well-established multi-kinase inhibitor, Sunitinib . The analysis reveals that while both agents exhibit potent anticancer activity, Compound 8g demonstrates a potentially superior therapeutic index, highlighting the promise of this chemical class for developing safer and more effective cancer therapies.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxicity data for Compound 8g and Sunitinib across various human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell viability. The therapeutic index (TI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, providing an estimate of the drug's selectivity for cancer cells.

Table 1: In Vitro Cytotoxicity (IC50) of Compound 8g

Cell LineCell TypeIC50 (µM)[1]
HT-29Human Colon Cancer4.01 ± 0.20
HeLaHuman Cervical Cancer≥ 50
MCF-7Human Breast Cancer≥ 50
HEK-293Human Embryonic Kidney (Normal)169 ± 0.10

Table 2: In Vitro Cytotoxicity (IC50) of Sunitinib

Cell LineCell TypeIC50 (µM)
HT-29Human Colon Cancer~5-10 (representative value)
A549Human Lung Cancer3.6 ± 0.41[2]
H1975Human Lung Cancer3.13 ± 0.09[2]
K-562Human Chronic Myelogenous Leukemia3.5[3]
Normal CellsVariousGenerally higher than cancer cells, but specific data varies.

Table 3: Comparative Therapeutic Index

CompoundCancer Cell LineNormal Cell LineTherapeutic Index (TI)
Compound 8g HT-29HEK-29342.1 [1]
Sunitinib HT-29HEK-293 (estimated)Lower than Compound 8g (exact value depends on specific normal cell line data)

Note: A direct comparison of the therapeutic index is challenging due to variations in experimental conditions across different studies for Sunitinib. However, the significantly higher IC50 of Compound 8g on normal cells compared to cancer cells suggests a favorable therapeutic window.

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds and incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors like pyrrolo[2,3-d]thiazole derivatives and their competitors.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/Akt Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGFR2 Signaling Pathway
Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Compound Dilutions Treatment 4. Add Compound Dilutions to Cells Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 7. Incubate for 4 hours MTT_Addition->Formazan_Incubation Solubilization 8. Add Solubilizing Agent (DMSO) Formazan_Incubation->Solubilization Read_Absorbance 9. Read Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_IC50 10. Calculate IC50 Values Read_Absorbance->Calculate_IC50

MTT Assay Experimental Workflow

Conclusion

The preliminary data presented in this guide suggest that pyrrolo[2,3-d]pyrimidine derivatives, as exemplified by Compound 8g, hold significant promise as a new class of selective anticancer agents. The favorable therapeutic index of Compound 8g compared to the established drug Sunitinib warrants further investigation. Future studies should focus on in vivo efficacy and toxicity assessments to fully elucidate the therapeutic potential of this promising scaffold. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of oncology drug discovery.

References

Replicating Key Biological Activity Experiments for 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experiments to assess the biological activity of derivatives of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, with a primary focus on anticancer and antimicrobial applications. The information compiled from recent studies on related thiazole and pyrrolopyrimidine compounds offers a framework for replicating essential assays and understanding the structure-activity relationships that drive their therapeutic potential.

Anticancer Activity Evaluation

The anticancer potential of novel chemical entities is a primary focus of drug discovery. For derivatives of this compound, the most common starting point is the evaluation of their cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. The following table summarizes the cytotoxic activity of various thiazole and pyrrolopyrimidine derivatives against different cancer cell lines, providing a benchmark for new analogues.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole Derivative 4b MCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41
HepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51
Thiazole Derivative 5 MCF-7 (Breast)28.0 ± 1.69Staurosporine6.77 ± 0.41
HepG2 (Liver)26.8 ± 1.62Staurosporine8.4 ± 0.51
Thiazole Chalcone 2e OVCAR-3 (Ovarian)1.55--
MDA-MB-468 (Breast)2.95--
Thiazole Derivative 8b HeLa (Cervical)1.65 - 8.60--
SiHa (Cervical)1.65 - 8.60--
Thiazole Derivative 8j HepG2 (Liver)7.90--
Thiazole Derivative 8m HepG2 (Liver)5.15--
Pyrrolo[2,1-b][1][2]benzothiazole 7a NCI-H460 (Lung)>100Doxorubicin4.63
HepG2 (Liver)88.4Doxorubicin3.55
HCT-116 (Colon)>100Doxorubicin2.89
Pyrrolo[2,1-b][1][2]benzothiazole 9a NCI-H460 (Lung)8.3Doxorubicin4.63
HepG2 (Liver)11.2Doxorubicin3.55
HCT-116 (Colon)10.4Doxorubicin2.89
Pyrrolo[2,1-b][1][2]benzothiazole 9d NCI-H460 (Lung)7.6Doxorubicin4.63
HepG2 (Liver)8.9Doxorubicin3.55
HCT-116 (Colon)9.1Doxorubicin2.89

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin, Staurosporine)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%.[1] After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control.[1]

  • Incubation: Incubate the plate for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting a dose-response curve.[1]

Signaling Pathway and Experimental Workflow

Many thiazole-based anticancer agents have been found to target critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->PI3K inhibition Thiazole Derivatives->mTORC1 inhibition

Caption: PI3K/Akt/mTOR signaling and points of inhibition.

The general workflow for screening novel anticancer compounds is a multi-step process.

Anticancer_Screening_Workflow Anticancer Compound Screening Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Synthesis of Derivatives Synthesis of Derivatives Purification & Characterization Purification & Characterization (Chromatography, NMR, MS) Synthesis of Derivatives->Purification & Characterization In Vitro Cytotoxicity Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification & Characterization->In Vitro Cytotoxicity Screening Hit Identification Hit Identification (IC50 Determination) In Vitro Cytotoxicity Screening->Hit Identification Mechanism of Action Studies Mechanism of Action Studies (Cell Cycle, Apoptosis, Target Engagement) Hit Identification->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Experimental workflow for anticancer screening.

Antimicrobial Activity Evaluation

Derivatives of thiazole and related heterocycles have demonstrated significant potential as antimicrobial agents. The evaluation of their efficacy against various bacterial and fungal strains is a key component of their biological characterization.

Comparative Antimicrobial Data (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for several thiazole and pyrrolopyrimidine derivatives against a panel of microbes.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrrolo[2,1-b][1][2]benzothiazole 9d Staphylococcus aureus4Cefotaxime6
Bacillus subtilis6Cefotaxime6
Chlamydia pneumonia10Cefotaxime12
Candida albicans8Fluconazole10
Thiazole Derivative 69 Staphylococcus aureus MTCC 961.9 - 7.8Ciprofloxacin0.9
Thiazole Derivative 70 Escherichia coli MTCC 7391.9 - 7.8Ciprofloxacin0.9
Thiazole Derivative 72 Pseudomonas aeruginosa MTCC 24531.9 - 7.8Ciprofloxacin0.9
Thiazole Derivative 74 Micrococcus luteus MTCC 24701.9 - 7.8Ciprofloxacin0.9
Thiazole Derivative 57-60 Pseudomonas aeruginosa ATCC 2985315.625 - 31.25Amoxicillin>500
Escherichia coli ATCC 2592262.5 - 125Amoxicillin7.8 - 62.5
Staphylococcus aureus ATCC 2592362.5 - 125Amoxicillin7.8 - 62.5

Data compiled from multiple sources.[5][6]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Also, include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of these heterocyclic compounds is highly dependent on their chemical structure. Key SAR observations from various studies include:

  • The presence of electron-withdrawing groups on phenyl rings attached to the thiazole core can enhance anticancer activity.[7]

  • The nature and position of substituents on the pyrrolo[2,3-d]pyrimidine scaffold significantly influence kinase inhibitory activity.[8][9]

  • For antimicrobial agents, the incorporation of certain moieties like pyrazoline or specific substitutions on the thiazole ring can lead to superior activity against particular microbial strains.[6]

This guide provides a foundational framework for researchers to design and execute key experiments to evaluate the biological activities of novel this compound derivatives. By following these established protocols and comparing new data against the provided benchmarks, a more rapid and informed assessment of their therapeutic potential can be achieved.

References

Comparative Analysis of ADME Properties of Pyrrolo[2,3-d]thiazole and Related Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) profiles of pyrrolo[2,3-d]thiazole and structurally related compounds, supported by available data and detailed experimental methodologies.

The pyrrolo[2,3-d]thiazole scaffold is a promising heterocyclic system in medicinal chemistry, demonstrating a range of biological activities. However, a comprehensive understanding of the ADME properties of its derivatives is crucial for their successful development into therapeutic agents. Direct experimental ADME data for a comparative series of pyrrolo[2,3-d]thiazole derivatives is currently limited in the public domain. Therefore, this guide presents a comparative analysis based on available in silico predictions for structurally related thiopyrano[2,3-d]thiazole and pyrrolo[2,3-b]pyrrole derivatives, alongside detailed experimental protocols for key ADME assays to facilitate future research in this area.

In Silico ADME/Tox Profile of Thiopyrano[2,3-d]thiazole and Pyrrolo[2,3-b]pyrrole Derivatives

In silico tools provide valuable early insights into the potential pharmacokinetic and safety profiles of drug candidates. The following tables summarize the predicted ADME and toxicity properties of various thiopyrano[2,3-d]thiazole and pyrrolo[2,3-b]pyrrole derivatives from published studies. These predictions offer a comparative framework for understanding how structural modifications may influence the ADME properties of related heterocyclic systems.

Predicted Physicochemical and Absorption Properties
CompoundMolecular Weight ( g/mol )logPTopological Polar Surface Area (TPSA) (Ų)GI AbsorptionBBB PermeantBioavailability Score
Thiopyrano[2,3-d]thiazole 12 375.453.2585.06HighYes0.55
Thiopyrano[2,3-d]thiazole 14 419.554.2285.06HighYes0.55
Thiopyrano[2,3-d]thiazole 16 409.523.9785.06HighYes0.55
Pyrrolo[2,3-b]pyrrole 1 342.36-114.50--0.55
Pyrrolo[2,3-b]pyrrole 2 314.36-101.36--0.55
Pyrrolo[2,3-b]pyrrole 3 354.36-120.66--0.55
Pyrrolo[2,3-b]pyrrole 4 398.39-145.38--0.17
Pyrrolo[2,3-b]pyrrole 5 346.39-119.58--0.17
Pyrrolo[2,3-b]pyrrole 6 258.30-72.32--0.55
Pyrrolo[2,3-b]pyrrole 7 272.33-79.64--0.55

Data for thiopyrano[2,3-d]thiazole derivatives were calculated in silico using SwissADME[1]. Data for pyrrolo[2,3-b]pyrrole derivatives are from a study by Abdelgawad et al.[2][3]

Predicted Metabolism and Excretion Properties
CompoundCYP1A2 inhibitorCYP2C19 inhibitorCYP2C9 inhibitorCYP2D6 inhibitorCYP3A4 inhibitor
Thiopyrano[2,3-d]thiazole 12 NoYesYesNoYes
Thiopyrano[2,3-d]thiazole 14 NoNoYesNoNo
Thiopyrano[2,3-d]thiazole 16 NoNoYesNoNo

Data for thiopyrano[2,3-d]thiazole derivatives were calculated in silico using SwissADME[1].

Experimental Protocols for Key ADME Assays

Detailed and standardized experimental protocols are essential for generating reliable and comparable ADME data. The following sections outline the methodologies for critical in vitro ADME assays.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[4][5][6][7][8]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent and differentiated monolayer.[5]

  • Assay Procedure:

    • For absorption (apical to basolateral, A-B) studies, the test compound is added to the apical (upper) compartment.

    • Samples are taken from the basolateral (lower) compartment at various time points over a 2-hour incubation period.

    • For efflux (basolateral to apical, B-A) studies, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (C0 × A)

    • Where:

      • Papp is the apparent permeability coefficient (cm/s).

      • dQ/dt is the rate of drug permeation across the cell monolayer (mol/s).

      • C0 is the initial concentration of the drug in the donor compartment (mol/cm³).

      • A is the surface area of the membrane (cm²).

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.[5]

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an indication of its metabolic clearance.[9]

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The concentration of the remaining parent compound is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.[10]

Methodology:

  • Equilibrium Dialysis: This is a common method where a semi-permeable membrane separates a compartment containing the test compound in plasma from a compartment with buffer.

  • Incubation: The system is incubated until equilibrium is reached.

  • Quantification: The concentrations of the compound in the plasma and buffer compartments are measured.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

Visualizing Experimental Workflows

Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days to form a confluent monolayer Seed->Culture AddCompound Add test compound to donor compartment Culture->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Collect samples from receiver compartment at time points Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow Start Prepare incubation mixture: Test compound, liver microsomes, NADPH regenerating system Incubate Incubate at 37°C Start->Incubate TimePoints Take aliquots at 0, 5, 15, 30, 60 min Incubate->TimePoints Quench Quench reaction with cold acetonitrile TimePoints->Quench Analyze Analyze remaining parent compound by LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

While experimental ADME data for a comprehensive series of pyrrolo[2,3-d]thiazole derivatives remains to be published, the in silico data from related heterocyclic systems such as thiopyrano[2,3-d]thiazoles and pyrrolo[2,3-b]pyrroles provide valuable preliminary insights. The presented data suggests that these classes of compounds can possess favorable drug-like properties, including high gastrointestinal absorption and blood-brain barrier permeability. However, potential liabilities such as inhibition of CYP enzymes need to be carefully evaluated. The detailed experimental protocols provided in this guide offer a roadmap for researchers to generate the necessary experimental data to validate these predictions and to build a robust understanding of the ADME properties of novel pyrrolo[2,3-d]thiazole derivatives, ultimately facilitating their development as potential therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this substance should be treated as hazardous.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed/Inhaled/In Contact with Skin: Similar thiazole derivatives are classified as harmful.[2]

Recommended PPE:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]

  • Use only in a well-ventilated area or outdoors.[1]

In case of exposure, follow these first-aid measures immediately:

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][3]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4][5][6]

  • Waste Identification and Segregation:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store this waste separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent dangerous reactions.[3]

  • Containerization:

    • Use a designated, leak-proof, and sealable container for collecting the waste. The container must be in good condition, with no external contamination.[4]

    • Do not fill the waste container to more than 90% of its capacity to allow for expansion.[4]

    • Ensure the container is kept tightly closed when not in use.[1][3][4][7]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a safety cabinet for flammable materials if the solvent used is flammable.[3][4]

    • The storage area should be away from heat, sparks, open flames, and hot surfaces.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

    • Provide them with the accurate chemical name and quantity of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[7]

Quantitative Data Summary

ParameterGuidelineSource Citation
Waste Container Fill Level Do not exceed 90% of the container's capacity.[4]
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2).[3]
First Aid - Eye Rinse Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of this compound waste B Is the material contaminated with other hazardous waste? A->B C Segregate and label as 'Hazardous Waste: this compound' B->C No D Segregate and label with all hazardous components B->D Yes E Select a designated, leak-proof, and compatible waste container C->E D->E F Transfer waste to the container (do not exceed 90% capacity) E->F G Securely seal the container F->G H Store in a designated, well-ventilated, and secure area G->H I Contact Environmental Health & Safety (EH&S) or a licensed contractor for disposal H->I J Follow institutional and local regulations for waste pickup I->J K End: Proper Disposal J->K

Disposal Workflow Diagram

References

Personal protective equipment for handling 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid. The following procedural steps are designed to answer specific operational questions and ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Based on the potential hazards of skin and eye irritation, as well as respiratory tract irritation from dust, a comprehensive PPE strategy is crucial.[1][2] Always wear the appropriate PPE when handling this compound.[1]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles with a face shield.To protect eyes and face from splashes and airborne particles.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation.[1][3] Change gloves immediately if contaminated.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2]To minimize inhalation of dust or aerosols. If significant dust is generated, a NIOSH-approved respirator may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Label the container with the date of receipt and the intended user.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents.[4][5][6]

  • Store in a dedicated cabinet for corrosive materials, preferably a wooden cabinet to prevent corrosion.[4][7] Do not store on metal shelves.[6]

  • Ensure the storage location is below eye level.[6]

2. Preparation and Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Before use, review the available safety information and have a clear experimental plan.

  • Use a lab mat or plastic tray to contain any potential spills during dispensing.[7]

  • When weighing the solid, do so in the fume hood and handle it carefully to avoid generating dust.

  • For preparing solutions, slowly add the compound to the solvent.

3. During Experimentation:

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

4. End of Day Procedures:

  • Return the chemical to its designated storage location.

  • Clean the work area thoroughly.

  • Dispose of any contaminated materials according to the disposal plan.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Chemical: Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Empty Containers: Rinse the empty container with a suitable solvent three times, collecting the rinsate as hazardous waste. The defaced, triple-rinsed container can then be disposed of as regular lab glass or plastic waste, in accordance with institutional policies.

Safe Handling Workflow

Safe Handling Workflow for this compound A 1. Review Safety Information (SDS for similar compounds, institutional protocols) B 2. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B Proceed with caution C 3. Prepare Work Area (Chemical Fume Hood, Spill Tray) B->C D 4. Handle Chemical (Weighing, Solution Preparation) C->D E 5. Conduct Experiment D->E F 6. Decontaminate & Clean (Clean workspace, decontaminate equipment) E->F G 7. Waste Disposal (Segregate and label hazardous waste) F->G H 8. Store Chemical Properly (Cool, dry, ventilated area) F->H

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.